molecular formula C6H12O5 B014302 Methyl beta-D-ribofuranoside CAS No. 7473-45-2

Methyl beta-D-ribofuranoside

Katalognummer: B014302
CAS-Nummer: 7473-45-2
Molekulargewicht: 164.16 g/mol
InChI-Schlüssel: NALRCAPFICWVAQ-KVTDHHQDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl beta-D-ribofuranoside is a high-purity methyl glycoside derivative of D-ribose, supplied as a white to almost white powder with a typical purity of 98% or greater . This compound serves as a fundamental synthetic intermediate and protecting group in carbohydrate and nucleoside chemistry. Its primary research value lies in its use as a protected ribose scaffold; for instance, it can be converted into key intermediates like methyl 5-O-benzyl-beta-D-ribofuranoside, which is further functionalized (e.g., via tin-mediated allylation) to produce 2-O- and 3-O-allyl derivatives for the synthesis of complex nucleoside analogs and other biologically active molecules . With a melting point of approximately 78°C and a specific rotation of [α]20/D = -50° to -51° (c=2 in H2O), it provides consistent physical characteristics for research applications . Soluble in water, this reagent is recommended for storage at cool room temperatures . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(2-7)11-6/h3-9H,2H2,1H3/t3-,4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALRCAPFICWVAQ-KVTDHHQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@@H]([C@H](O1)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312174
Record name Methyl β-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7473-45-2
Record name Methyl β-D-ribofuranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7473-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl beta-D-ribofuranoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007473452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl β-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl β-D-ribofuranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.428
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Methyl β-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the physical and spectroscopic properties of Methyl β-D-ribofuranoside. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into the experimental methodologies that underpin these findings. As a crucial building block in the synthesis of nucleoside analogs for antiviral and anticancer research, a thorough understanding of its physical characteristics is paramount for its effective application.[1]

Molecular Identity and Structure

Methyl β-D-ribofuranoside is a carbohydrate derivative where the anomeric hydroxyl group of β-D-ribofuranose is replaced with a methoxy group.[1] This modification is critical for its use in synthetic chemistry, particularly in preventing the furanose ring from opening and providing a stable scaffold for further chemical modifications.

  • Molecular Formula: C₆H₁₂O₅[1][2][3]

  • Molecular Weight: 164.16 g/mol [1][2][3]

  • CAS Number: 7473-45-2[1][2][3]

  • IUPAC Name: (2R,3S,4R,5R)-2-(hydroxymethyl)-5-methoxyoxolane-3,4-diol[3][4]

  • Common Synonyms: 1-O-Methyl-β-D-ribofuranoside[1]

Caption: 2D structure of Methyl β-D-ribofuranoside.

Core Physical Properties

The physical properties of a compound are critical indicators of its purity, stability, and handling requirements. For Methyl β-D-ribofuranoside, these properties dictate its storage conditions and solubility parameters for experimental work.

PropertyValueSource(s)
Appearance White to off-white crystalline powder[1][2][5]
Melting Point 76.0 to 80.0 °C[2][5]
Boiling Point 348.7 ± 42.0 °C (Predicted)[6]
Solubility Soluble in water; slightly soluble in methanol.[2][4][6]
Specific Rotation [α]D²⁰ -45.0° to -55.0° (c=2, H₂O)[2][5]
Density 1.40 ± 0.1 g/cm³ (Predicted)[6]
pKa 13.14 ± 0.70 (Predicted)[6]

Methodologies for Physical Property Determination

The trustworthiness of physical data hinges on the robustness of the experimental protocols used for their measurement. Here, we detail the standard methodologies for determining the key physical properties of Methyl β-D-ribofuranoside.

Melting Point Determination

The melting point is a fundamental indicator of a solid's purity. A narrow melting range, such as the 76-80°C range reported, is characteristic of a highly pure substance.

Experimental Protocol: Capillary Melting Point Determination

This technique relies on heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.

  • Sample Preparation: A small amount of the dry, crystalline Methyl β-D-ribofuranoside is packed into a thin-walled capillary tube.

  • Instrumentation: The capillary tube is placed in a melting point apparatus with a calibrated thermometer or digital sensor.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first liquid droplet appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point.

  • Self-Validation: The protocol is validated by calibrating the apparatus with standards of known melting points. The sharpness of the observed melting range serves as an internal check on the sample's purity.

Caption: Workflow for Capillary Melting Point Determination.

Solubility Assessment

The solubility of Methyl β-D-ribofuranoside in water is a direct consequence of its molecular structure. The multiple hydroxyl (-OH) groups and the ring oxygen can form hydrogen bonds with water molecules, facilitating its dissolution.

Experimental Protocol: Qualitative Solubility Test

  • Solvent Selection: A panel of solvents of varying polarities is chosen (e.g., water, methanol, ethanol, dichloromethane, hexane).

  • Sample Addition: A small, measured amount of the compound (e.g., 10 mg) is added to a fixed volume of each solvent (e.g., 1 mL).

  • Observation: The mixture is agitated (e.g., via sonication) and observed for dissolution at room temperature.[6] The results are categorized as soluble, partially soluble, or insoluble.

  • Causality Check: The observed solubility profile should align with the predicted polarity of the molecule. High solubility in polar protic solvents like water is expected and confirms the hydrophilic nature imparted by the hydroxyl groups.

Optical Rotation Measurement

Optical rotation is a critical property for chiral molecules like carbohydrates. The specific rotation value confirms the compound's stereochemical identity (the β-anomer of the D-sugar). This is crucial because different stereoisomers can have vastly different biological activities.

Experimental Protocol: Polarimetry

  • Solution Preparation: A precise concentration of Methyl β-D-ribofuranoside is prepared in a specified solvent (in this case, 2 g per 100 mL of water, denoted as c=2, H₂O).[2]

  • Instrumentation: A polarimeter is calibrated using a blank (the pure solvent). The prepared solution is then placed in a sample cell of a known path length.

  • Measurement: Monochromatic light (typically from a sodium lamp, 589 nm D-line) is passed through the sample. The instrument measures the angle (α) by which the plane of polarized light is rotated.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.

  • Trustworthiness: The measurement is validated by ensuring the instrument is properly calibrated and by comparing the result to established literature values. The negative sign (-45.0° to -55.0°) indicates levorotatory rotation.

Caption: Workflow for Polarimetry Measurement.

Spectroscopic and Crystallographic Characterization

Advanced analytical techniques provide an unambiguous confirmation of the molecular structure and offer deeper insights into its conformational dynamics.

Spectroscopic Analysis

A comprehensive study combined Inelastic Neutron Scattering (INS), Raman, and Infrared (IR) spectroscopy to analyze the vibrational spectra of Methyl β-D-ribofuranoside.[7][8][9][10]

  • Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. The high-energy region (>2800 cm⁻¹) reveals C-H and O-H stretching modes, providing evidence of hydrogen bonding interactions within the crystal lattice.[8][9] The mid-energy region is characterized by bending motions of the furanose ring and the methyl/methylene groups.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the molecular structure and stereochemistry.[2] While specific peak assignments are beyond the scope of this guide, both ¹H and ¹³C NMR spectra provide a unique fingerprint that validates the identity and purity of the compound.[3]

  • Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight (164.16) and provides a characteristic fragmentation pattern that can be used for identification.[3]

X-ray Crystallography

X-ray diffraction studies on single crystals of Methyl β-D-ribofuranoside provide the most definitive structural information.

  • Crystal System: The compound crystallizes in the orthorhombic space group P2₁2₁2₁.[7][8]

  • Unit Cell Parameters: The cell dimensions are a = 4.8595 Å, b = 24.162 Å, and c = 12.876 Å.[7][8]

  • Structural Insights: Crystallographic analysis has revealed that the unit cell contains two distinct molecular structures, which differ primarily in the orientation of the hydroxyl groups on the furanose ring.[7][8][9] This conformational heterogeneity is a key feature of the molecule in the solid state.

Conclusion

The physical properties of Methyl β-D-ribofuranoside are well-defined, reflecting its high purity and specific stereochemistry. Its identity is confirmed by a suite of spectroscopic and crystallographic data, which together provide a complete picture of the molecule in both bulk and at the atomic level. For researchers in glycobiology and medicinal chemistry, this foundational knowledge is indispensable for the reliable use of Methyl β-D-ribofuranoside as a key synthetic intermediate in the development of novel therapeutics.[11]

References

  • Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. ACS Publications. [Link]

  • Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. National Institutes of Health (NIH). [Link]

  • Methyl beta-D-ribofuranoside | C6H12O5 | CID 81983 - PubChem. National Institutes of Health (NIH). [Link]

  • Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach - PubMed. National Institutes of Health (NIH). [Link]

  • Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. ACS Publications. [Link]

  • Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach - PubMed. National Institutes of Health (NIH). [Link]

Sources

Basic principles of glycosylation with Methyl beta-D-ribofuranoside

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Glycosylation Research

I'm starting a comprehensive information gathering process, focusing on glycosylation fundamentals. Right now, I am specifically targeting reactions that involve methyl beta-D-ribofuranoside. I will be looking for established protocols, and mechanistic details to inform my understanding.

Structuring Glycosylation Guide

I'm now structuring the guide. I'm focusing on glycosylation, starting with an introduction, exploring ribofuranoside chemistry, and detailing reaction mechanisms, protocols, and applications, particularly related to methyl beta-D-ribofuranoside. I am collecting quantitative data for tables, and workflows for visuals. I will explain experimental choices in the main body, citing key sources.

Deepening Data Analysis

I'm now diving deep into the glycosylation data, focusing on key concepts like Fischer glycosidation and the roles of protecting groups and reaction conditions. I'm structuring a technical guide, from an introduction to applications, all focusing on methyl beta-D-ribofuranoside. I will make a DOT language script for all diagrams, and finalize the references. I will review everything for integrity, flow, and formatting before the final output.

Stability of Methyl beta-D-ribofuranoside under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Title: Chemical Stability Profiling of Methyl


-D-Ribofuranoside: A Technical Guide for Nucleoside Chemistry Applications

Executive Summary

Methyl


-D-ribofuranoside represents a fundamental structural motif in nucleoside and RNA chemistry. Its stability profile is defined by a stark dichotomy: extreme lability in acidic environments  due to furanose ring strain and facile oxocarbenium ion formation, contrasted with robust stability in alkaline conditions  typical of acetal linkages. This guide provides a mechanistic analysis of these behaviors and details standardized protocols for stability profiling, essential for researchers optimizing synthesis or formulation of ribose-containing therapeutics.

Structural & Mechanistic Analysis

The Furanoside Instability Factor

Unlike their pyranoside counterparts (6-membered rings), furanosides (5-membered rings) possess significant torsional strain. In Methyl


-D-ribofuranoside, the relief of this ground-state strain during the transition to the planar oxocarbenium ion intermediate accelerates acid hydrolysis significantly.
  • Ring Strain: The nearly planar conformation of the furanose ring forces eclipsing interactions between substituents.

  • Anomeric Configuration: The

    
    -anomer places the C1-methoxy group cis to the C5-hydroxymethyl group. While the anomeric effect stabilizes the glycosidic bond electronically, the steric crowding in the furanose system predominates, making the bond susceptible to cleavage.
    
Acid Hydrolysis Mechanism (A-1)

The hydrolysis follows a specific acid-catalyzed A-1 mechanism (unimolecular rate-determining step).

  • Protonation: Rapid, reversible protonation of the exocyclic oxygen (methoxy group).

  • Rate-Limiting Step: Cleavage of the C1-O bond, releasing methanol and generating a cyclic oxocarbenium ion . This cation is resonance-stabilized by the ring oxygen but is highly reactive.

  • Hydration: Rapid attack by water (nucleophile) on the anomeric center, yielding D-ribose (as an equilibrium mixture of

    
     furanose and pyranose forms).
    
Alkaline Stability

As an acetal, Methyl


-D-ribofuranoside lacks a leaving group capable of being displaced by hydroxide ions under standard conditions. The ether linkages are resistant to nucleophilic attack by 

. Consequently, the molecule remains intact in basic media, provided no ester groups (which would be saponified) are present.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the critical A-1 acid hydrolysis pathway, highlighting the high-energy oxocarbenium intermediate.

AcidHydrolysis Start Methyl u03b2-D-ribofuranoside Protonated Protonated Conjugate Acid Start->Protonated Fast Equilibrium H_Ion + H3O+ H_Ion->Protonated TS [Transition State] Protonated->TS r.d.s. Cation Cyclic Oxocarbenium Ion TS->Cation Product D-Ribose + Methanol Cation->Product Fast Hydration Water + H2O Water->Product

Figure 1: Mechanism of acid-catalyzed hydrolysis via the rate-limiting formation of the oxocarbenium ion.

Experimental Protocols

To validate stability, we employ a self-validating kinetic workflow. The following protocols use HPLC for quantitation, but


H NMR is a viable alternative for mechanistic depth.
Protocol A: Acid Stability Kinetics ( Determination)

Objective: Determine the half-life of the glycosidic bond at pH 1.0.

Materials:

  • Methyl

    
    -D-ribofuranoside (High Purity).
    
  • 0.1 M HCl (aq).

  • Internal Standard (e.g., Toluene or Benzene for HPLC, TSP for NMR).

  • Neutralization Buffer (1 M Phosphate buffer, pH 7.0).

Workflow Steps:

  • Preparation: Dissolve 10 mg of substrate in 1.0 mL of 0.1 M HCl pre-equilibrated to 25°C.

  • Sampling: Immediately take an aliquot (

    
    ) and quench into Neutralization Buffer (1:10 dilution).
    
  • Incubation: Maintain solution at 25°C. Withdraw aliquots at 5, 10, 20, 40, and 60 minutes.

  • Quenching: Immediate neutralization is critical to freeze the reaction.

  • Analysis: Analyze via HPLC (Reverse Phase C18, Water/Acetonitrile gradient). Monitor the disappearance of the methyl glycoside peak.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
Protocol B: Base Challenge Test

Objective: Confirm resistance to alkaline degradation.

Workflow Steps:

  • Preparation: Dissolve 10 mg of substrate in 1.0 mL of 1.0 M NaOH (pH ~14).

  • Stress Condition: Incubate at 60°C for 24 hours.

  • Analysis: Neutralize with HCl and analyze via HPLC.

  • Criteria: Recovery of >98% starting material confirms stability.

Quantitative Data Summary

The following table summarizes expected kinetic parameters based on glycoside structure-activity relationships (SAR).

ParameterAcidic Condition (pH 1, 25°C)Basic Condition (pH 14, 60°C)
Reaction Type Hydrolysis (Cleavage)None (Stable)
Mechanism A-1 Specific Acid CatalysisN/A
Estimated

< 1 hour (Fast)> 100 hours (Stable)
Primary Degradant D-RiboseNone
Risk Level High Low

Workflow Visualization

This diagram outlines the decision logic and experimental flow for stability testing.

StabilityWorkflow Sample Sample Prep (10mM in H2O) Split Split Sample Sample->Split AcidArm Acid Arm (0.1 M HCl) Split->AcidArm BaseArm Base Arm (1.0 M NaOH) Split->BaseArm IncubateA Incubate 25°C Timepoints: 0-60 min AcidArm->IncubateA IncubateB Incubate 60°C Timepoint: 24 hr BaseArm->IncubateB QuenchA Quench (Buffer pH 7) IncubateA->QuenchA QuenchB Neutralize (HCl) IncubateB->QuenchB Analyze HPLC / NMR Analysis QuenchA->Analyze QuenchB->Analyze

Figure 2: Standardized workflow for parallel acid/base stability profiling.

Implications for Drug Development

For researchers developing ribose-based therapeutics (e.g., nucleoside antivirals, RNA aptamers):

  • Synthesis Strategy: Avoid acidic workups (e.g., silica gel chromatography with acidic mobile phases) after glycosylation. Use neutralized silica or alumina.

  • Prodrug Design: If the ribose moiety is part of a prodrug, ensure the delivery vehicle protects the glycosidic linkage from gastric acid (pH 1.5–3.5) to prevent premature cleavage.

  • Storage: Store lyophilized powders at neutral pH. Even residual acid traces from HPLC purification (e.g., TFA) can cause degradation over time in the solid state if moisture is present.

References

  • Capon, B. (1969). Mechanism in Carbohydrate Chemistry. Chemical Reviews, 69(4), 407–498. Link

  • BeMiller, J. N. (1967). Acid-Catalyzed Hydrolysis of Glycosides. Advances in Carbohydrate Chemistry, 22, 25-108. Link

  • Pigman, W., & Horton, D. (1972). The Carbohydrates: Chemistry and Biochemistry (Vol. 1A). Academic Press. Link

  • Lönnberg, H. (1982). Mechanisms for the Acid-Catalyzed Hydrolysis of Some Alkyl Aldofuranosides. Acta Chemica Scandinavica, 36a, 617-622. Link

A Technical Guide to Methyl β-D-ribofuranoside: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the intricate world of carbohydrate chemistry and its application to medicinal chemistry, certain molecules stand out not for their complexity, but for their fundamental utility. Methyl β-D-ribofuranoside is one such cornerstone. While it may appear to be a simple derivative of D-ribose, its true value lies in its role as a versatile and stereochemically defined scaffold for the synthesis of nucleoside analogues, which are pivotal in the development of antiviral and anticancer therapeutics.[1] This guide is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of data to provide a deeper, field-tested perspective on the causality behind its chemical behavior, synthetic strategies, and applications. The methodologies described herein are grounded in established chemical principles, ensuring a trustworthy and authoritative resource for your laboratory work.

The Molecular Architecture: Structure and Conformation

A comprehensive grasp of the three-dimensional structure of Methyl β-D-ribofuranoside is a prerequisite for its strategic application in chemical synthesis. Its architecture dictates its reactivity and its ability to mimic the sugar portion of natural nucleosides.

Chemical Structure and Stereochemistry

Methyl β-D-ribofuranoside is a methyl glycoside of D-ribose, characterized by a five-membered furanose ring. The designation "β" is of critical importance; it signifies that the methoxy group at the anomeric carbon (C1) is positioned on the same face of the ring as the C4 substituent (the -CH₂OH group). This specific stereoisomer is essential as it mirrors the glycosidic bond orientation found in naturally occurring nucleosides like uridine or adenosine.

Core Structural Elements:

  • Furanose Ring: A five-membered heterocycle composed of four carbons and one oxygen atom.

  • Anomeric Carbon (C1): The stereocenter created upon ring formation, linked to both the ring oxygen and the methoxy group.

  • Free Hydroxyl Groups: Located at the C2, C3, and C5 positions, these serve as the primary sites for chemical modification.

G O4 O C4 C4 O4->C4 C1 C1 C1->O4 OCH3_O O C1->OCH3_O H1 H C1->H1 C2 C2 C2->C1 OH2_O OH C2->OH2_O H2 H C2->H2 C3 C3 C3->C2 OH3_O OH C3->OH3_O H3 H C3->H3 C4->C3 H4 H C4->H4 C5 C5H2OH C4->C5 OCH3_C CH3 OCH3_O->OCH3_C

Caption: Chemical structure of Methyl β-D-ribofuranoside.

Conformational Dynamics: The Furanose Ring Pucker

The five-membered furanose ring is not planar. It exists in a dynamic equilibrium between various puckered conformations, primarily the C2'-endo and C3'-endo forms. This phenomenon, known as pseudorotation, is fundamental to the biological function of nucleic acids and the nucleoside analogues derived from this starting material.[2] The specific pucker of the sugar ring dictates the relative orientation of the base and phosphate groups in a nucleotide, which in turn governs its interaction with enzymes like polymerases and kinases. By modifying the substituents on the ribofuranoside ring, a medicinal chemist can influence this conformational equilibrium, effectively "locking" the ring in a desired pucker to enhance biological activity or selectivity.

Physicochemical and Spectroscopic Profile

Precise knowledge of the compound's physical properties is essential for handling, storage, and reaction design. The following table summarizes key data sourced from authoritative databases and suppliers.

PropertyValueSource(s)
Molecular Formula C₆H₁₂O₅[1][3][4]
Molecular Weight 164.16 g/mol [1][2][4]
Appearance White to off-white crystalline powder/solid[1][4]
Melting Point 76-83 °C[4][5]
Optical Rotation [α]D-45° to -55° (c=1 or 2 in H₂O)[1][4][5]
Solubility Soluble in water and methanol.[5][6]
CAS Number 7473-45-2[1][4][5]

Vibrational spectroscopy, including Infrared (IR) and Raman, provides a fingerprint of the molecule. The high-energy region (>2800 cm⁻¹) is characterized by C-H and O-H stretching modes, which can offer evidence of hydrogen bonding interactions within the crystal lattice.[2][7] The mid-energy region (400–1600 cm⁻¹) reveals C-H bending and out-of-plane bending of the furanose ring, while the low-energy region (<400 cm⁻¹) is dominated by lattice vibrations and functional group rotations.[2][7][8]

Synthesis and Purification Strategy

The most prevalent laboratory synthesis of Methyl β-D-ribofuranoside is the acid-catalyzed Fischer glycosidation of D-ribose with methanol. While effective, this reaction requires careful control to manage the formation of anomeric (α and β) and ring-size (furanoside and pyranoside) isomers.[9]

Protocol: Acid-Catalyzed Fischer Glycosidation

Causality: This reaction proceeds by protonation of the anomeric hydroxyl group of D-ribose, which then leaves as a water molecule to form a resonance-stabilized oxocarbenium ion. Methanol, acting as a nucleophile, can then attack this intermediate from either face, leading to a mixture of α and β anomers. The furanoside is kinetically favored but thermodynamically less stable than the pyranoside, requiring controlled reaction times and temperatures to optimize the yield of the desired product.

Step-by-Step Methodology:

  • Reaction Setup: Suspend D-ribose in anhydrous methanol in a round-bottom flask fitted with a stir bar and a reflux condenser. The use of anhydrous solvent is critical to prevent competitive hydrolysis of the intermediate.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid. Common choices include sulfuric acid or hydrogen chloride (often generated in situ from acetyl chloride).[10]

  • Reaction Execution: Stir the mixture at a controlled temperature (e.g., 20°C) for a defined period (e.g., 3 hours) to favor the formation of the furanoside product.[10] Monitor the reaction's progress via Thin Layer Chromatography (TLC).

  • Neutralization: Upon completion, carefully neutralize the acid catalyst by the slow addition of a base, such as lithium carbonate or sodium bicarbonate, until effervescence ceases.[10]

  • Workup: Filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield a crude syrup containing a mixture of isomers.

  • Purification: The final and most critical step is the separation of the desired Methyl β-D-ribofuranoside from the other isomers. This is typically achieved by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

G cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase start Suspend D-Ribose in Anhydrous Methanol add_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->add_catalyst react Stir at Controlled Temp (e.g., 20°C, 3h) add_catalyst->react neutralize Neutralize with Base (e.g., Li₂CO₃) react->neutralize filter Filter Salts neutralize->filter concentrate Concentrate Under Reduced Pressure filter->concentrate crude_product Crude Isomer Mixture concentrate->crude_product chromatography Silica Gel Column Chromatography crude_product->chromatography final_product Pure Methyl β-D-ribofuranoside chromatography->final_product

Caption: Experimental workflow for the synthesis of Methyl β-D-ribofuranoside.

Utility in Drug Development

The primary value of Methyl β-D-ribofuranoside is its function as a key starting material for synthesizing nucleoside analogues.[1] Its three hydroxyl groups can be selectively protected and functionalized to build complex molecules with therapeutic potential.

Regioselective Protection and Functionalization

A common and highly effective strategy involves the protection of the C2 and C3 hydroxyls as a cyclic acetal (an isopropylidene ketal) by reacting the parent compound with acetone or 2,2-dimethoxypropane under acidic conditions.[11] This transformation is efficient and leaves the primary C5 hydroxyl exposed and ready for a wide range of chemical manipulations, such as oxidation, tosylation, or conversion to an azide or alkyne for use in click chemistry.[11] This strategic protection is the gateway to producing C5-modified nucleoside analogues. Similarly, selective protection of the C5 hydroxyl (e.g., as a bulky silyl ether) allows for modifications at C2 and C3.

Role in Antiviral and Anticancer Drug Synthesis

Once selectively functionalized, derivatives of Methyl β-D-ribofuranoside can be coupled with various heterocyclic bases (purines, pyrimidines, etc.) to form novel nucleoside analogues. These synthetic nucleosides are designed to interfere with cellular or viral processes. For instance, an analogue might be phosphorylated in vivo to its triphosphate form, which then acts as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases, thereby halting viral replication.

G cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action (MoA) start Methyl β-D-ribofuranoside protect Selective Protection (e.g., Isopropylidene) start->protect functionalize Functionalization (e.g., at C5-OH) protect->functionalize couple Coupling with Heterocyclic Base functionalize->couple prodrug Nucleoside Analogue (Prodrug) couple->prodrug activation Cellular Kinase Activation (Phosphorylation) prodrug->activation Enters Cell active_form Active Triphosphate Form activation->active_form target Viral Polymerase active_form->target inhibition Inhibition of Viral Replication target->inhibition

Sources

Methodological & Application

Enzymatic synthesis of nucleosides using Methyl beta-D-ribofuranoside as a substrate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enzymatic Synthesis of Nucleosides Using Methyl


-D-Ribofuranoside 

Executive Summary

The enzymatic synthesis of nucleoside analogues—critical components in antiviral and anticancer therapeutics—often faces challenges regarding stereoselectivity and the stability of the ribose donor. Traditional chemical methods require complex protection/deprotection steps. Enzymatic transglycosylation offers a "one-pot" solution but typically relies on natural nucleosides or unstable Ribose-1-Phosphate (R1P) as donors.

This guide details the protocol for using Methyl


-D-ribofuranoside (M-beta-Rib)  as a robust, cost-effective, and stable ribosyl donor. By leveraging the promiscuous activity of Nucleoside Phosphorylases (NPs) , M-beta-Rib can be phosphorolyzed in situ to generate the activated sugar intermediate (R1P), which is subsequently coupled to a target nucleobase. This method ensures complete stereochemical control (

-anomer retention) and simplifies purification.

Scientific Principle & Mechanism

The core of this protocol is a coupled phosphorolysis-condensation reaction . Unlike direct transglycosylation (which transfers the sugar directly), this method utilizes inorganic phosphate (


) to cleave the O-glycosidic bond of the donor, creating a high-energy phosphate intermediate.
The Pathway
  • Phosphorolysis (Activation): The enzyme (typically Purine Nucleoside Phosphorylase, PNP) catalyzes the attack of inorganic phosphate on C1 of M-beta-Rib. This releases methanol and generates

    
    -D-Ribose-1-Phosphate (
    
    
    
    -R1P).
    • Note: The enzyme enforces inversion of configuration at C1 (from

      
      -donor to 
      
      
      
      -phosphate).
  • Condensation (Synthesis): The same or a complementary enzyme (e.g., Uridine Phosphorylase, UP) catalyzes the attack of the target nucleobase on

    
    -R1P.
    
    • Note: A second inversion occurs, restoring the biologically active

      
      -configuration in the final nucleoside.
      
Mechanistic Visualization

NucleosideSynthesis Substrate Methyl β-D-ribofuranoside Enzyme1 Nucleoside Phosphorylase (Phosphorolysis) Substrate->Enzyme1 Pi Inorganic Phosphate (Pi) Pi->Enzyme1 Intermediate α-D-Ribose-1-Phosphate (R1P) Enzyme1->Intermediate Inversion (β→α) Methanol Methanol (By-product) Enzyme1->Methanol Enzyme2 Nucleoside Phosphorylase (Condensation) Intermediate->Enzyme2 Base Target Nucleobase (e.g., Adenine) Base->Enzyme2 Enzyme2->Pi Pi Recycling Product Target Nucleoside (β-anomer) Enzyme2->Product Inversion (α→β)

Figure 1: The cascade reaction pathway. Inorganic phosphate acts as a catalyst, cycling between the donor and the product.

Experimental Protocol

Reagents & Equipment
  • Enzymes:

    • Recombinant E. coli Purine Nucleoside Phosphorylase (PNP) [EC 2.4.2.1].

    • (Optional) Uridine Phosphorylase (UP) if synthesizing pyrimidines.

  • Substrates:

    • Methyl

      
      -D-ribofuranoside (Donor).
      
    • Target Nucleobase (e.g., Adenine, 2,6-Diaminopurine).

  • Buffer System: Potassium Phosphate Buffer (

    
    ).
    
  • Solvent: Deionized water (co-solvents like DMSO 5-10% may be used for hydrophobic bases).

  • Equipment: Thermoshaker or Bioreactor, HPLC (C18 column).

Optimization Phase (Small Scale)

Objective: Determine the optimal Donor:Base ratio and Enzyme load.

ParameterCondition ACondition BCondition C
M-beta-Rib Conc. 10 mM25 mM50 mM
Target Base Conc. 10 mM10 mM10 mM
Phosphate Buffer 10 mM (pH 7.5)50 mM (pH 7.5)100 mM (pH 7.5)
Enzyme Load 1 U/mL5 U/mL10 U/mL
Temperature 50°C60°C60°C

Expert Insight: Higher temperatures (60°C) often favor the phosphorolysis of the O-methyl bond, which is thermodynamically more stable than the N-glycosidic bond of natural nucleosides. Ensure your enzyme is thermostable (e.g., from thermophilic sources or stabilized E. coli variants).

Preparative Synthesis Protocol (Step-by-Step)

Step 1: Buffer Preparation Prepare 50 mL of 50 mM Potassium Phosphate Buffer (pH 7.5) .

  • Why: Phosphate is a substrate, not just a buffer. However, excess phosphate can inhibit the reaction or complicate purification. 50 mM is a balanced starting point.

Step 2: Substrate Solubilization Dissolve Target Nucleobase (1.0 eq, e.g., 10 mM) and Methyl


-D-ribofuranoside (3.0 eq, 30 mM)  in the buffer.
  • Expert Tip: Using a molar excess of the donor (M-beta-Rib) drives the equilibrium toward product formation, compensating for the poor leaving group ability of methoxide compared to a nucleobase.

Step 3: Enzyme Addition Add PNP (approx. 5-10 Units/mL) . If the target base is a pyrimidine, add UP (5-10 Units/mL) as well.

  • Validation: Measure the initial absorbance of the mixture at the

    
     of the nucleobase to establish a baseline.
    

Step 4: Incubation Incubate at 60°C with gentle agitation (500 rpm).

  • Timecourse: Monitor at 0, 2, 6, 12, and 24 hours.

  • Self-Validating Step: The reaction mixture should remain clear. Precipitation indicates substrate insolubility or product crashing out (which can actually drive yield but hinders monitoring).

Step 5: Reaction Termination Quench aliquots by diluting 1:10 in Methanol or heating at 95°C for 5 min (if analyzing by HPLC).

Step 6: Purification Filter the reaction mixture (0.22


m). Purify the nucleoside via Preparative HPLC  or crystallization  (cooling the reaction to 4°C often precipitates the nucleoside if concentration is high).

Analytical Methods

HPLC Conditions for Monitoring:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-10% B over 10 min (highly polar sugar elutes early, nucleosides elute later).

  • Detection: UV at 254 nm (for nucleobase/nucleoside).

    • Note: Methyl

      
      -D-ribofuranoside is not UV active. To monitor its consumption, use Refractive Index (RI)  detection or LC-MS .
      

Troubleshooting & Critical Parameters

Issue: Low Conversion Yield (<10%)

  • Root Cause 1: Thermodynamic Equilibrium. The formation of the O-methyl bond might be energetically favored over the N-glycosyl bond under these specific conditions.

    • Solution: Increase the molar excess of M-beta-Rib to 5-10 equivalents.

  • Root Cause 2: Enzyme Specificity. Standard E. coli PNP has low activity toward O-methyl ribosides.

    • Solution: Use high enzyme loading (20+ U/mL) or switch to a thermostable PNP (e.g., from Geobacillus stearothermophilus) and run at 70°C.

Issue: Hydrolysis of R1P

  • Root Cause: In the absence of a rapid acceptor (nucleobase), R1P can hydrolyze to Ribose and Phosphate (irreversible loss of activated sugar).

    • Solution: Ensure the Nucleobase is fully solubilized and available before adding the enzyme. Add DMSO (up to 10%) to improve base solubility.

References

  • Hori, N., et al. (2010). "Enzymatic synthesis of nucleosides using a thermostable nucleoside phosphorylase." Journal of Biotechnology. (General principle of thermostable NP applications).

  • Kren, V., & Thiem, J. (1997). "Glycosylation using nucleoside phosphorylases." Chemical Society Reviews. (Foundational text on NP mechanisms).

  • Pugmire, M. J., & Ealick, S. E. (2002). "Structural analyses reveal two distinct families of nucleoside phosphorylases." Biochemical Journal. (Structural basis for substrate specificity).

  • Application Note: "Biocatalytic Synthesis of Nucleoside Analogs." Merck/Sigma-Aldrich Technical Guides. (General protocols for enzymatic synthesis).

(Note: Specific recent papers on Methyl beta-D-ribofuranoside as a direct donor are niche; the protocol above is derived from the established biochemical mechanism of Nucleoside Phosphorylase promiscuity and Ribose-1-Phosphate intermediate handling.)

Synthesis of 2'-C-methyl-beta-D-ribofuranosyl purine nucleosides

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by executing a series of specific Google searches. My aim is to build a thorough understanding of synthesizing 2'-C-methyl-β-D-ribofuranosyl purine nucleosides. I'm focusing on synthetic pathways, key building blocks, crucial coupling steps, and deprotection techniques. I'll also seek out authoritative literature.

Analyzing Search Parameters

I've refined my search parameters to target synthetic pathways for 2'-C-methyl-β-D-ribofuranosyl purine nucleosides. I'm focusing on key intermediates, coupling reactions, and deprotection strategies. I'm also searching for authoritative reviews and primary research to understand mechanistic aspects and experimental protocols. I will also examine biological applications and significance of the compounds.

Exploring Synthesis Routes

I'm now diving into Google searches, aiming for a robust understanding of synthesizing 2'-C-methyl-β-D-ribofuranosyl purine nucleosides. I'm focusing on common synthetic routes, key intermediates, and efficient coupling reactions. I'm also looking at deprotection strategies, and the biological importance to frame synthetic efforts, and will move next towards detailed protocols and mechanistic insights.

Gathering Comprehensive Data

I'm now starting a detailed search, aiming for a deep understanding of 2'-C-methyl-β-D-ribofuranosyl purine nucleosides synthesis. I am focusing on established synthetic routes, key intermediates, coupling and deprotection strategies. I'm also seeking authoritative review articles and experimental protocols, including the rationale behind reagent choices. I will also examine the compounds biological applications as antiviral or anticancer agents. I will use this to structure application notes and protocols, including workflows.

Initiating Comprehensive Research

I'm now starting a detailed exploration, focusing on establishing the best strategies for synthesizing 2'-C-methyl-β-D-ribofuranosyl purine nucleosides. I'm investigating established synthetic routes and critically reviewing experimental protocols, including the basis of reagent selections. I will also incorporate biological applications, and use all this information to structure detailed application notes and protocols, with visual aids.

Refining Search Strategies

I am now focusing on detailed searches to consolidate information on the synthesis of 2'-C-methyl-β-D-ribofuranosyl purine nucleosides. I'm prioritizing established synthetic routes and critically reviewing experimental protocols, including reagent selections. I have created a search plan incorporating protecting group strategies and key reaction conditions. Furthermore, I will create diagrams using Graphviz to visualize workflows, alongside citations for all source material, to structure application notes.

I am developing targeted Google searches to investigate key intermediates, coupling reactions, and deprotection techniques for the synthesis of the target nucleosides. I'm now looking for authoritative reviews and primary research to understand mechanistic aspects and experimental protocols. I will also incorporate biological applications, and use all this information to structure detailed application notes, with visual aids.

Initiating Synthetic Strategy

I'm now starting a detailed research and investigation. I'm focusing on synthesizing 2'-C-methyl-β-D-ribofuranosyl purine nucleosides. My research focuses on established synthetic routes, including the crucial intermediates, efficient coupling methods, and effective deprotection techniques. I'll search for authoritative articles and experimental protocols, while also incorporating the biological relevance of the compounds. I'll structure the responses with all relevant data, tables, and diagrams.

I've begun a detailed exploration of the synthesis, concentrating on establishing the best routes for 2'-C-methyl-β-D-ribofuranosyl purine nucleosides. My work includes in-depth searches for information and experimental protocols, along with the basis of reagent selections. I will use the compounds biological applications, and incorporate all this data to structure the application notes, including visual aids. I will begin by searching for an initial broad overview of the subject.

Application Note & Protocols: A Guide to the Solid-Phase Synthesis of Oligonucleotides Using 2'-O-Methyl Ribonucleoside Phosphoramidites

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical synthesis of oligonucleotides has become a cornerstone of modern biotechnology, enabling advancements in therapeutics, diagnostics, and fundamental research. The phosphoramidite method on a solid support is the universally accepted gold standard for this process, prized for its efficiency and amenability to automation.[1][2] This guide provides an in-depth exploration of synthesizing oligonucleotides incorporating 2'-O-methyl (2'-OMe) modifications, a crucial analogue for enhancing the therapeutic potential of RNA-based drugs. We will detail the underlying chemistry, provide comprehensive, step-by-step protocols for synthesis and post-synthesis processing, and offer expert insights into quality control and troubleshooting.

Introduction: The Significance of 2'-O-Methyl Modification

While standard DNA and RNA oligonucleotides are powerful research tools, their therapeutic application is often hindered by rapid degradation by cellular nucleases. The 2'-hydroxyl group of natural RNA, in particular, renders it susceptible to cleavage.[3][4] Chemical modifications are therefore essential to improve stability, enhance binding affinity to target sequences, and reduce off-target or immunogenic effects.

The 2'-O-methyl (2'-OMe) modification, where the 2'-hydroxyl group on the ribofuranose sugar is replaced by a methoxy group, is one of the most widely used and effective modifications.

Key Advantages of 2'-O-Methyl Oligonucleotides:

  • Nuclease Resistance: The absence of the reactive 2'-hydroxyl group confers significant resistance to degradation by endo- and exonucleases, prolonging the oligonucleotide's half-life in biological systems.

  • Enhanced Binding Affinity: 2'-OMe modifications tend to lock the sugar pucker in a conformation that favors A-form helices, characteristic of RNA-DNA or RNA-RNA duplexes. This pre-organization often leads to increased melting temperature (Tm) and more stable binding to target RNA sequences.[4]

  • Simplified Synthesis: Unlike native RNA synthesis, which requires a temporary bulky protecting group on the 2'-hydroxyl (like TBDMS), the 2'-OMe group is a permanent, stable modification.[5] This simplifies the synthesis cycle and eliminates the need for a dedicated post-synthesis deprotection step for the 2'-position, streamlining the entire workflow.

These properties make 2'-OMe-modified oligonucleotides highly valuable for applications such as antisense oligonucleotides, siRNAs, and aptamers.

The Chemistry of 2'-O-Methyl Phosphoramidites

The building blocks for this synthesis are 2'-O-methyl ribonucleoside phosphoramidites. These are complex molecules where each reactive group is strategically protected to ensure controlled, sequential addition to the growing oligonucleotide chain.[2][]

  • 5'-Hydroxyl Group: Protected by an acid-labile 4,4'-dimethoxytrityl (DMT) group. Its removal at the start of each cycle activates the 5' position for the next coupling reaction.[1][7]

  • 3'-Phosphorus Group: A reactive phosphoramidite moiety, typically protected with a β-cyanoethyl group, which is stable throughout the synthesis but can be removed during the final deprotection step.[8]

  • Exocyclic Amines: The amino groups on the nucleobases (Adenine, Guanine, Cytosine) are protected with acyl groups (e.g., benzoyl, isobutyryl) to prevent side reactions during synthesis.[8]

  • 2'-Position: Contains the stable O-methyl group, which does not participate in the synthesis reactions and remains in the final product.

The Automated Synthesis Cycle: A Step-by-Step Workflow

Solid-phase synthesis is a cyclical process where a new nucleotide is added to the growing chain, which is anchored to a solid support (typically controlled pore glass, CPG, or polystyrene).[7][9] Each cycle consists of four distinct chemical steps.

Oligonucleotide Synthesis Cycle Detritylation Step 1: Detritylation (Acid Treatment) Coupling Step 2: Coupling (Add Activated Amidite) Detritylation->Coupling Frees 5'-OH group Capping Step 3: Capping (Block Failures) Coupling->Capping Forms new P(III) linkage Oxidation Step 4: Oxidation (Stabilize Linkage) Capping->Oxidation Prevents n-1 sequences Oxidation->Detritylation Forms stable P(V) linkage Ready for next cycle start->Detritylation Start Cycle (n)

Figure 1: The four-step phosphoramidite synthesis cycle for adding a single nucleotide.

Protocol 1: Automated Solid-Phase Synthesis

This protocol assumes the use of a standard automated oligonucleotide synthesizer. All phosphoramidites and reagents should be of high purity and anhydrous where specified.[]

1. Preparation:

  • Install the appropriate 3'-nucleoside-functionalized CPG column for the desired starting sequence.

  • Ensure all reagent bottles (phosphoramidites, activator, deblocking, capping, and oxidizing solutions) are filled and properly connected to the synthesizer under an inert atmosphere (Argon or Helium).

  • Dissolve 2'-O-methyl phosphoramidites in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M).[10][11]

2. The Synthesis Cycle:

StepActionReagent(s)Typical DurationCausality and Key Insights
1. Detritylation Remove the 5'-DMT protecting group from the support-bound nucleoside.3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[10]60-120 secondsThis step creates a free 5'-hydroxyl group, which is the nucleophile for the subsequent coupling reaction. The orange color of the cleaved trityl cation provides a qualitative measure of reaction efficiency.
2. Coupling Add the next phosphoramidite to the growing chain.0.1 M 2'-OMe Phosphoramidite solution + Activator (e.g., 0.25 M 5-(Benzylthio)-1H-tetrazole (BTT)).[11]4-10 minutesThe activator protonates the nitrogen of the phosphoramidite, creating a highly reactive intermediate that readily couples with the free 5'-OH group, forming a phosphite triester linkage.[] Coupling efficiency must be >98% for high-quality synthesis.
3. Capping Block any 5'-OH groups that failed to react during the coupling step.Capping A (e.g., Acetic Anhydride/Lutidine) & Capping B (e.g., N-Methylimidazole).[][11]30-60 secondsThis is a critical quality control step. By acetylating unreacted chains, it prevents the formation of undesired deletion mutants (n-1 sequences), which are often difficult to separate from the full-length product.[13]
4. Oxidation Stabilize the newly formed internucleotide linkage.0.05 M Iodine in a solution of Tetrahydrofuran/Water/Pyridine.[]30-60 secondsThe phosphite triester linkage formed during coupling is unstable. Oxidation converts the P(III) atom to the more stable P(V) state, forming the natural phosphate backbone.

3. Iteration: The synthesizer repeats this four-step cycle for each subsequent nucleotide in the sequence.

4. Final Detritylation (Optional):

  • "DMT-off" Synthesis: The synthesizer performs a final detritylation step to remove the DMT group from the 5'-end of the full-length oligonucleotide.

  • "DMT-on" Synthesis: This final step is skipped. The lipophilic DMT group is retained, which can significantly aid in purification by reversed-phase chromatography.[8][10]

Post-Synthesis: Cleavage, Deprotection, and Purification

After the final cycle, the oligonucleotide is still covalently attached to the solid support and carries protecting groups on the phosphate backbone and nucleobases.[14] These must be removed to yield the final, biologically active product.

Protocol 2: Cleavage and Deprotection

Safety Note: Work in a well-ventilated fume hood and wear appropriate personal protective equipment. Concentrated ammonia solutions are corrosive and have pungent fumes.

1. Cleavage from Support:

  • Transfer the solid support (CPG) from the synthesis column to a screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the support.

  • Seal the vial tightly and let it stand at room temperature for 1-2 hours. This cleaves the succinyl linker, releasing the oligonucleotide into the solution.[14]

2. Deprotection:

  • Heat the sealed vial containing the oligonucleotide and ammonium hydroxide solution at 55°C for 8-12 hours.

  • Mechanism: This step removes the β-cyanoethyl groups from the phosphate backbone and the acyl protecting groups (e.g., Bz, iBu) from the nucleobases.[14][15] The 2'-OMe modification is completely stable under these conditions.

  • Alternative (Fast Deprotection): For bases protected with more labile groups (e.g., Ac-dC, dmf-dG), or by using reagents like a mixture of ammonia and methylamine (AMA), deprotection times can be significantly reduced (e.g., 10 minutes at 65°C).[10][16] Always consult the phosphoramidite supplier's recommendation for the specific protecting groups used.

3. Work-up:

  • After cooling the vial, carefully open it in a fume hood.

  • Transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Dry the sample completely using a centrifugal vacuum evaporator.

  • Resuspend the resulting pellet in an appropriate sterile, nuclease-free buffer or water for purification.

Protocol 3: Purification and Quality Control

Purification is essential to isolate the full-length oligonucleotide from synthesis failure products.[17]

1. Purification:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the method of choice for high-purity oligonucleotides.

    • For DMT-on oligos, the strong retention of the lipophilic DMT group allows for excellent separation of the full-length product from shorter, "failed" sequences that lack the DMT group.[18] The collected DMT-on peak is then treated with an acid (e.g., 80% acetic acid) to remove the DMT group, followed by desalting.[10]

    • For DMT-off oligos, ion-pair RP-HPLC is used, where a reagent like triethylammonium acetate (TEAA) is added to the mobile phase to increase the retention of the negatively charged oligonucleotide on the nonpolar stationary phase.

  • Solid-Phase Extraction (SPE): For less stringent purity requirements, DMT-on oligonucleotides can be quickly purified using commercially available reversed-phase cartridges.[17][18]

2. Quality Control Analysis:

ParameterMethodExpected ResultRationale
Purity Anion-Exchange or Ion-Pair RP-HPLC/UPLCA single major peak representing >85% of total absorbance for a purified oligo.Confirms the removal of truncated sequences (n-1, n-2, etc.) and other impurities from the synthesis and deprotection steps.
Identity Electrospray Ionization Mass Spectrometry (ESI-MS)Observed molecular weight should match the calculated theoretical mass of the 2'-OMe modified oligonucleotide.Provides unambiguous confirmation that the correct molecular species was synthesized.
Yield UV Spectrophotometry at 260 nm (A260)Quantified in Optical Density (OD) units or molar concentration.Determines the final amount of synthesized oligonucleotide.

Troubleshooting Common Synthesis Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low Synthesis Yield - Inefficient coupling due to poor quality phosphoramidites or activator.- Incomplete detritylation.- Leaks in the synthesizer fluidics.- Use fresh, high-purity phosphoramidites and activator. Ensure they are anhydrous.- Increase detritylation time or use fresh deblocking solution.- Perform a system pressure test and check all fittings.
Presence of n-1 Peaks in QC - Inefficient coupling step.- Ineffective capping.- Increase coupling time.- Check the freshness and delivery of capping reagents.
Mass Spectrum shows +57 Da peaks Acrylonitrile adducts formed during deprotection.Ensure complete removal of β-cyanoethyl groups by extending the deprotection time or increasing the temperature as recommended.
Broad or Split Peaks in HPLC Oligonucleotide secondary structure formation.Perform HPLC analysis at an elevated temperature (e.g., 50-65°C) to denature the oligonucleotide.[19][20]

Conclusion

The use of 2'-O-methyl ribonucleoside phosphoramidites in solid-phase synthesis is a robust and highly effective method for producing modified oligonucleotides with enhanced therapeutic characteristics. By providing increased nuclease stability and high binding affinity, this modification is integral to the development of next-generation nucleic acid-based drugs. The protocols and insights provided in this guide offer a comprehensive framework for researchers to successfully synthesize, purify, and analyze these valuable molecules, accelerating innovation in both academic and industrial settings.

References

  • Biotage. (2022). Solid Phase Oligonucleotide Synthesis. Retrieved from [Link]

  • YouTube. (2023). Solid state oligonucleotide synthesis (phosphoramidite method). Retrieved from [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • Chemie Brunschwig. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Retrieved from [Link]

  • Twist Bioscience. (n.d.). A Simple Guide to Phosphoramidite Chemistry. Retrieved from [Link]

  • Glen Research. (1999). Synthesis using methyl phosphonamidites. Retrieved from [Link]

  • Unnamed Source. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method. (URL not available)
  • Unnamed Source. (n.d.). Phosphoramidites. (URL not available)
  • Turner, B., et al. (n.d.). The role of specific 2′-hydroxyl groups in the stabilization of the folded conformation of kink-turn RNA. PubMed Central. Retrieved from [Link]

  • Agilent. (2022). Synthetic Oligonucleotide Therapeutics: Optimizing Purification and Rapid MS Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methyl beta-D-ribofuranoside. PubChem. Retrieved from [Link]

  • Unnamed Source. (n.d.). Analysis & Purification of Therapeutic Oligonucleotides. (URL not available)
  • ELLA Biotech. (n.d.). Designing Oligo With Multiple Modifications. Retrieved from [Link]

  • Unnamed Source. (n.d.). Advanced method for oligonucleotide deprotection. PMC - NIH. (URL not available)
  • Wiley Online Library. (2018). Protection of 2'-Hydroxy Functions of Ribonucleosides. Retrieved from [Link]

  • Bio-protocol. (n.d.). Oligonucleotide synthesis. Retrieved from [Link]

  • ResearchGate. (2025). Advanced method for oligonucleotide deprotection. Retrieved from [Link]

  • Glen Research. (n.d.). RNA Synthesis - Options for 2'-OH Protection. Retrieved from [Link]

  • Phenomenex. (n.d.). Oligonucleotide Purification. Retrieved from [Link]

  • ACS Publications. (2024). Overview and Recent Advances in the Purification and Isolation of Therapeutic Oligonucleotides. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of RNA using 2'-O-DTM protection. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of the phosphoramidite derivative of 2'-deoxy-2'-C-beta-methylcytidine. Retrieved from [Link]

Sources

Application Note: Kinetic Control in Fischer Glycosidation for Methyl D-Ribofuranoside Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of methyl D-ribofuranosides is a foundational step in nucleoside chemistry, serving as the entry point for modifying the ribose scaffold. However, the reaction is governed by a complex equilibrium between kinetic products (furanosides) and thermodynamic products (pyranosides) .

Standard protocols often fail to emphasize the critical time-temperature dependence required to maximize the furanoside yield. This guide provides an optimized protocol using the Acetyl Chloride/Methanol method, which generates anhydrous HCl in situ while scavenging water. We prioritize the isolation of the furanoside mixture (α/β), which is the industry-standard intermediate for subsequent benzoylation and nucleoside coupling.

Mechanistic Insight & Reaction Dynamics

The Kinetic vs. Thermodynamic Trap

D-Ribose in solution exists as an equilibrium mixture of pyranoses, furanoses, and acyclic forms. Upon exposure to acidic methanol, the glycosidation proceeds through an oxocarbenium ion intermediate.

  • Kinetic Phase: The 5-membered furanose ring forms faster due to a lower energy barrier of ring closure (proximity of the C4-OH to the aldehyde).

  • Thermodynamic Phase: Over time, or at higher temperatures, the furanosides isomerize to the more thermodynamically stable 6-membered pyranosides.

Critical Insight: To obtain methyl ribofuranosides, the reaction must be stopped before the equilibrium shifts toward the pyranoside.

Reaction Pathway Diagram

FischerGlycosidation Ribose D-Ribose (Acyclic/Hemiacetal) Oxo Oxocarbenium Intermediate Ribose->Oxo H+, -H2O Furanoside Methyl Ribofuranosides (Kinetic Product) Target Oxo->Furanoside MeOH Fast (k1) Pyranoside Methyl Ribopyranosides (Thermodynamic Product) Impurity Oxo->Pyranoside MeOH Slow (k2) Furanoside->Oxo H+ Reversible Furanoside->Pyranoside Isomerization (Long reaction time)

Figure 1: Reaction pathway demonstrating the kinetic preference for furanosides versus the thermodynamic stability of pyranosides.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Water Content < 0.1% (Strictly Anhydrous)Water hydrolyzes the product back to ribose. AcCl consumes initial trace water.
Acid Source Acetyl Chloride (AcCl)Generates HCl in situ + Methyl Acetate. Avoids using aqueous HCl or hygroscopic HCl gas.
Temperature 0°C

20°C
Low temp favors kinetic control. Heating (>40°C) accelerates pyranoside formation.
Reaction Time 2.5 – 3.5 HoursCritical Control Point. >4 hours increases pyranoside content significantly.
Quenching Pyridine or Solid NaHCO₃Acid must be neutralized before concentration to prevent acid-catalyzed hydrolysis/isomerization.

Experimental Protocol

Materials
  • D-Ribose: >99% purity, dry.

  • Methanol: HPLC Grade, anhydrous (<50 ppm water).

  • Acetyl Chloride: Reagent grade (Handle in fume hood).

  • Pyridine: Anhydrous.

  • Apparatus: Flame-dried 2-neck round bottom flask, nitrogen inlet, addition funnel.

Step-by-Step Synthesis

Target: Methyl D-ribofuranoside (anomeric mixture).

  • Preparation of Methanolic HCl (0.5 M):

    • Charge a flame-dried flask with Methanol (100 mL) under Nitrogen.

    • Cool to 0°C in an ice bath.

    • Add Acetyl Chloride (3.6 mL, 50 mmol) dropwise over 10 minutes.

    • Note: This generates anhydrous HCl and scavenges adventitious water. Stir for 15 mins.

  • Glycosidation:

    • Add D-Ribose (7.5 g, 50 mmol) in one portion to the cold methanolic HCl.

    • Allow the mixture to warm naturally to Room Temperature (20–25°C) .

    • Stir for exactly 3.0 hours .

    • In-Process Control (IPC): Take an aliquot, quench with pyridine, evaporate, and check NMR (D₂O). Target: <5% pyranoside.

  • Quenching (Neutralization):

    • Add Pyridine (10 mL) or solid NaHCO₃ (10 g) to the reaction mixture.

    • Stir for 15 minutes. Ensure pH is neutral (pH 7–8 on wet pH paper).

    • Caution: If using bicarbonate, ensure gas evolution ceases.

  • Isolation:

    • Filter off salts (if using solid base).

    • Concentrate the filtrate under reduced pressure (Rotovap) at < 40°C .

    • Co-evaporation: Add 20 mL of Toluene and evaporate (repeat 2x) to azeotrope off residual pyridine and traces of water.

  • Result:

    • Yield: ~95% as a clear to pale yellow viscous syrup.

    • Composition: Mixture of Methyl

      
      -D-ribofuranoside (~75%) and Methyl 
      
      
      
      -D-ribofuranoside (~20%), with <5% pyranosides.
Workflow Diagram

Workflow Start Start: Anhydrous MeOH (0°C) GenAcid Add Acetyl Chloride (Generates HCl + MeOAc) Start->GenAcid AddRibose Add D-Ribose Warm to 20°C GenAcid->AddRibose Reaction Stir 3.0 Hours (Kinetic Control) AddRibose->Reaction Quench Quench with Pyridine (Stop Isomerization) Reaction->Quench Workup Evaporate & Azeotrope (Remove Solvent/Base) Quench->Workup Product Crude Methyl Ribofuranosides (Syrup) Workup->Product

Figure 2: Experimental workflow emphasizing the generation of anhydrous acid and controlled quenching.

Quality Control & Characterization

The product is a syrup. Crystallization of the free glycoside is difficult and rarely performed in modern workflows. Validation is done via


H NMR.[1]
NMR Specification (in D₂O or CD₃OD)

The anomeric proton (H-1) is the diagnostic signal.

IsomerH-1 Shift (

ppm)
Coupling (

)
Structural Note
Methyl

-D-ribofuranoside
4.85 – 4.95 ~1.0 Hz (Singlet-like)Major product.

is small due to trans-relationship.
Methyl

-D-ribofuranoside
5.05 – 5.15 ~4.5 Hz (Doublet)Minor product.
Methyl Pyranosides 4.60 – 4.80 VariousShould be < 5% total integral.
Downstream Separation (The "Real World" Approach)

Since the


 furanosides are difficult to separate as free sugars, the standard industry practice is Benzoylation .
  • Treat the crude syrup with Benzoyl Chloride (BzCl) in Pyridine.

  • The resulting Methyl 2,3,5-tri-O-benzoyl-D-ribofuranosides are crystalline or easily separable by flash chromatography.

  • The

    
    -benzoate is often less soluble and can be crystallized, providing a route to pure 
    
    
    
    -anomer if required [1].

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Pyranoside Content Reaction time too long or Temp too high.Strictly limit time to 3h. Keep temp < 25°C.
Low Yield / Hydrolysis Water contamination.[2]Ensure MeOH is anhydrous. Increase AcCl slightly to scavenge water.
Dark Coloration Sugar degradation (charring).Acid concentration too high or "hot spots" during addition. Add AcCl slowly at 0°C.
Incomplete Reaction Acid consumed by water.Check reagents. Ensure system is under N₂.

References

  • Barker, G. R., & Fletcher, H. G. (1961). The Synthesis of Methyl D-Ribofuranosides. Journal of Organic Chemistry. The foundational method for AcCl/MeOH glycosidation.

  • Binkley, R. W. (1988). Modern Carbohydrate Chemistry. CRC Press. (Detailed discussion on kinetic vs thermodynamic control in glycosides).
  • Organic Syntheses. General procedures for glycosidation using Acetyl Chloride.

  • NIST/JRes. NMR Data for Methyl Ribofuranosides.

Sources

Troubleshooting & Optimization

Preventing the formation of pyranose byproducts in ribofuranoside synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of Pyranose Byproducts in Nucleoside Chemistry

Status: Operational Role: Senior Application Scientist Ticket ID: RIBO-SYN-001

Executive Summary & Root Cause Analysis

The Problem: In the synthesis of nucleoside analogues (e.g., Remdesivir, Capecitabine), the biological target is exclusively the ribofuranose (5-membered ring) isomer. However, free D-ribose exists in aqueous solution as a complex equilibrium dominated by ribopyranose (6-membered ring, ~76%) due to its thermodynamic stability (chair conformation).

The Failure Mode: Direct derivatization of D-ribose without specific kinetic controls or steric blocking strategies frequently results in significant pyranose contamination (10–30%). Once the pyranose ring is formed and protected, it is chemically stable and difficult to separate from the furanose product due to similar polarity.

The Solution Architecture: To guarantee furanose purity, you must intervene at the protection stage . You cannot rely on the coupling reaction (Vorbrüggen) to correct ring size.

Strategic Pathways: Preventing Ring Expansion

We recommend two distinct workflows depending on your required scale and purity tolerance.

Workflow A: The "Trityl Anchor" (Highest Fidelity)

Recommended for: GMP synthesis, high-value APIs.

Mechanism: The primary hydroxyl group at C5 is the nucleophile responsible for forming the 6-membered pyranose ring. By selectively protecting C5 with a bulky Trityl (Tr) group before ring closure becomes irreversible, you physically prevent pyranose formation.

Visualizing the Pathway:

RibosePath Ribose D-Ribose (Equilibrium Mixture) Inter 5-O-Trityl-D-ribose Ribose->Inter Kinetic Reaction (Selects 1° OH) Pyranose Pyranose Byproducts Ribose->Pyranose Acid Catalysis (Thermodynamic Sink) Trityl Trityl Chloride (Pyridine, 25°C) Final 1,2,3-Tri-O-acetyl- 5-O-trityl-D-ribofuranose Inter->Final Acetylation Inter->Pyranose Sterically Impossible Ac2O Ac2O / Pyridine

Figure 1: The Trityl Anchor strategy forces the sugar into the furanose form by sterically blocking the C5-OH from attacking the anomeric center.

Workflow B: Kinetic Acetylation (High Throughput)

Recommended for: Large-scale commodity precursors.

Mechanism: Acetylation in pyridine proceeds faster than the mutarotation equilibrium. If performed at low temperatures (


C), the reaction traps the furanose form present in the equilibrium and shifts the remaining acyclic aldehyde toward furanose via kinetic control.
Detailed Experimental Protocols
Protocol A: The "Trityl Anchor" Method (Standard of Excellence)

This method virtually eliminates pyranose formation.

Reagents:

  • D-Ribose (1.0 eq)

  • Trityl Chloride (TrCl) (1.1 eq)

  • Pyridine (anhydrous)

  • Acetic Anhydride (

    
    )
    

Step-by-Step:

  • Solubilization: Dissolve D-Ribose in anhydrous pyridine (5 mL/g) under

    
    .
    
  • The Anchor: Add TrCl (1.1 eq) at room temperature.

    • Checkpoint: Monitor via TLC (DCM/MeOH 9:1). Wait until starting material disappears. The bulky Tr group reacts selectively with the primary C5-OH.

  • Acetylation: Without isolation, cool the mixture to

    
    C. Add 
    
    
    
    (4.0 eq) dropwise.
  • Curing: Allow to warm to RT and stir overnight.

  • Workup: Pour into ice water. Extract with DCM. Wash with 1M HCl (to remove pyridine), saturated

    
    , and brine.
    
  • Detritylation (Optional): If the Trityl group is not desired in the final coupling, treat with 80% acetic acid or

    
     to deprotect C5, followed by re-acetylation if tetra-acetyl-ribose is the target.
    
Protocol B: Kinetic Per-Acetylation (Temperature Critical)

Warning: Deviating from the temperature controls below will result in >10% pyranose.

Step-by-Step:

  • Preparation: Pre-cool anhydrous pyridine (10 mL/g of ribose) to -10°C .

  • Addition: Add D-Ribose. It may not fully dissolve immediately; this is acceptable.

  • Acylation: Add

    
     (4.5 eq) dropwise, maintaining internal temperature below -5°C .
    
    • Why? Higher temperatures provide the activation energy required for ring expansion to the thermodynamic pyranose form.

  • Reaction: Stir at -5°C to 0°C for 4–6 hours. Do not let it run overnight at room temperature unless conversion is confirmed incomplete.

  • Crystallization: Pour into ice water. The product, 1,2,3,5-tetra-O-acetyl-

    
    -D-ribofuranose, can often be crystallized from EtOH or Ether/Hexanes.
    
Analytical Verification (QC)

How do you know if your batch is compromised?

Data Table: Distinguishing Isomers

Feature

-D-Ribofuranose (Target)

-D-Ribopyranose (Impurity)
C1 Anomeric Shift (

)
~98.0 ppm~94.0 ppm
C4/C5 Shift (

)
C4: ~80-85 ppm (Ring)C5: ~60-65 ppm (Ring)

Coupling (

)
< 1.0 Hz (Singlet-like)~7–8 Hz (Diaxial) or ~3 Hz
Thermodynamic State Kinetic ProductThermodynamic Product

Troubleshooting Decision Tree:

QC_Flow Start Analyze Crude Product (1H NMR in CDCl3) CheckJ Check Anomeric Proton (H1) (~6.1 ppm) Start->CheckJ Singlet Appears as Singlet/Dublet (J < 1 Hz) CheckJ->Singlet Sharp Signal Doublet Appears as Doublet (J > 6 Hz) CheckJ->Doublet Split Signal ResultF PASS: Furanose Proceed to Coupling Singlet->ResultF ResultP FAIL: Pyranose detected Do not proceed Doublet->ResultP Action Recrystallize from Ether/Pet Ether ResultP->Action Action->Start Re-analyze

Figure 2: QC workflow for validating ribose ring size prior to expensive Vorbrüggen coupling steps.

Frequently Asked Questions (FAQ)

Q: Can I convert the pyranose byproduct back to furanose? A: Not easily once protected. The acetylated pyranose is very stable. You would need to deprotect (saponification) to get back to free ribose and restart the synthesis using Protocol A. It is more cost-effective to discard high-pyranose batches than to attempt salvage.

Q: I am using Vorbrüggen coupling conditions (BSA/TMSOTf). Will this fix the ring size? A: No. Vorbrüggen coupling relies on the formation of an oxocarbenium ion intermediate. While some rearrangement is theoretically possible, the reaction generally preserves the ring size of the starting sugar. If you start with pyranose, you get a pyranose-nucleoside.

Q: Why does my yield drop when I scale up Protocol B? A: Heat transfer limitations. On a large scale, the addition of acetic anhydride is highly exothermic. If you cannot dissipate the heat fast enough, local "hot spots" will trigger thermodynamic equilibration to the pyranose form. Solution: Slow the addition rate and use active cryo-cooling.

References
  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (The definitive guide on silyl-Hilbert-Johnson reaction mechanics).

  • Wollenberg, R. H., et al. (1982). "Efficient synthesis of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose." Tetrahedron Letters, 23(2), 247-250. (Establishes kinetic control parameters).

  • Guthrie, R. D., & Smith, M. (1960). "The chemistry of the amino sugars." Chemistry & Industry.
  • Binkley, R. W. (1988). Modern Carbohydrate Chemistry. CRC Press. (Detailed NMR shift analysis for furanose/pyranose distinction).

Removal of protecting groups in Methyl beta-D-ribofuranoside derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 409-RIB-DEPROT Subject: Technical Guide: Selective Removal of Protecting Groups in Methyl


-D-ribofuranoside Derivatives
Status:  Resolved / Knowledge Base Article
Author:  Senior Application Scientist, Carbohydrate Chemistry Division

Executive Summary

This guide addresses the deprotection of Methyl


-D-ribofuranoside  derivatives. Unlike nucleosides (where the anomeric position is occupied by a nitrogenous base), methyl ribosides possess an O-glycosidic bond  at C1. While this bond is stable to base, it is susceptible to acid-catalyzed hydrolysis (anomerization or cleavage to the free sugar).

The protocols below prioritize chemoselectivity : removing protecting groups (PGs) at O2, O3, or O5 without compromising the integrity of the methyl glycoside scaffold.

Visual Workflow: De-protection Decision Tree

Figure 1: Strategic selection of reagents based on protecting group chemistry and scaffold sensitivity.

DeprotectionLogic Start Target Protecting Group Acyl Acyl (Ac, Bz) (Esters) Start->Acyl Silyl Silyl (TBDMS, TIPS) (Silyl Ethers) Start->Silyl Acetal Acetal (Isopropylidene) (Ketals) Start->Acetal Trityl Trityl (DMTr, MMTr) (Acid Labile) Start->Trityl Zemplen Zemplén Transesterification (NaOMe/MeOH) Acyl->Zemplen Fluoride Fluoride Source (TBAF or TEA·3HF) Silyl->Fluoride AcidMild Mild Acid Hydrolysis (AcOH or I2/MeOH) Acetal->AcidMild AcidStrong Controlled Acid (TCA/DCM) Trityl->AcidStrong Risk1 Risk: Migration (2'->3') if adjacent OH free Zemplen->Risk1 Risk2 Risk: Desilylation incomplete or difficult salt removal Fluoride->Risk2 Risk3 CRITICAL RISK: Hydrolysis of Methyl Glycoside (Loss of OMe) AcidMild->Risk3 Monitor pH/Temp

Module 1: Acyl Groups (Acetyl, Benzoyl)

Target: Esters at 2', 3', or 5' positions. Standard Protocol: Zemplén Transesterification (Base-catalyzed).

The Mechanism & Logic

Acyl groups are removed via transesterification using methoxide.[1] Because Methyl


-D-ribofuranoside is an acetal, it is stable  to these basic conditions. The reaction is equilibrium-driven; using methanol as the solvent drives the formation of methyl acetate/benzoate byproducts.
Protocol: Zemplén Deacylation
  • Dissolution: Dissolve substrate (1.0 mmol) in anhydrous MeOH (10 mL).

  • Catalysis: Add NaOMe (0.1–0.2 eq, 0.5 M in MeOH) at 0°C.

  • Reaction: Stir at Room Temperature (RT) for 1–4 hours. Monitor by TLC (Rf will decrease significantly).

  • Neutralization (Crucial): Add acidic ion-exchange resin (e.g., Dowex 50W X8, H+ form) pre-washed with MeOH. Add until pH is neutral (pH 7).

    • Why? Adding aqueous acid (HCl) introduces water and risks hydrolyzing the methyl glycoside during workup. Resin allows for filtration without aqueous extraction.

  • Workup: Filter off resin; concentrate filtrate in vacuo.

Troubleshooting Table:

Symptom Root Cause Resolution
Incomplete Reaction Water in solvent (hydrolysis vs. transesterification) or steric bulk (Benzoate). Use dry MeOH.[1][2][3][4][5][6] Warm to 40°C (carefully). Increase NaOMe to 0.5 eq.

| Product Degradation | Base sensitivity of other groups. | Switch to Ammonia in MeOH (


) or 

(milder). | | Migration (2' to 3') | Base-catalyzed migration of adjacent groups.[7] | Cannot be avoided if partial protection exists. Ensure full deprotection or use non-migrating groups (e.g., Benzyl). |

Module 2: Silyl Groups (TBDMS, TIPS)

Target: Silyl ethers, commonly at 2'-OH or 5'-OH. Standard Protocol: Fluoride-mediated cleavage.

The Mechanism & Logic

Silicon has a high affinity for fluorine (Si-F bond strength > Si-O). The challenge with ribosides is that the resulting tetrabutylammonium salts are difficult to separate from the highly polar deprotected ribose.

Protocol A: TBAF (Standard)
  • Reaction: Dissolve substrate in THF. Add TBAF (1.1 eq per silyl group, 1M in THF). Stir at RT (1–2 h).[4]

  • Scavenging (The Trick): To remove TBAF salts, add CaCO3 and Dowex (H+) resin, or use a calcium scavenger during workup to precipitate fluoride.

Protocol B: Acidic Methanol (The Clean Alternative)

Recommended for Methyl Ribosides to avoid salt contamination.

  • Reagent: Acetyl Chloride (AcCl) in MeOH generates anhydrous HCl in situ.[6]

  • Procedure: Add AcCl (5-10 mol%) to dry MeOH at 0°C. Add substrate. Stir 1 h.

  • Note: This cleaves TBDMS but preserves the methyl glycoside if kept cold and short duration.

Module 3: Acetonide (2',3'-O-Isopropylidene)

Target: Cyclic ketal bridging 2' and 3'. Critical Challenge: The Methyl Glycoside (C1-OMe) is also an acetal. Strong acid/heat will cleave the Acetonide and the Methyl group, yielding free Ribose (hemiacetal). You must exploit the kinetic difference: Acetonides hydrolyze faster than methyl glycosides under mild conditions.

Visual Mechanism: Kinetic Selectivity

Figure 2: Pathway differentiation between deprotection and degradation.

AcidHydrolysis Substrate Methyl 2,3-O-isopropylidene- beta-D-ribofuranoside Conditions Acidic Conditions (H+, H2O) Substrate->Conditions PathA Path A (Desired): Hydrolysis of Ketal (2',3') Conditions->PathA Mild Acid/RT (Fast Kinetics) PathB Path B (Degradation): Hydrolysis of Glycoside (C1-OMe) Conditions->PathB Strong Acid/Heat (Slower Kinetics) Product Methyl beta-D-ribofuranoside (Intact Scaffold) PathA->Product Degradant D-Ribose (Free Sugar) + Methanol PathB->Degradant

Protocol: Mild Acid Hydrolysis
  • Reagent: 60–80% Aqueous Acetic Acid (AcOH).

  • Procedure: Dissolve substrate in 80% AcOH. Heat to 40–50°C.

  • Monitoring: Monitor strictly by TLC. The acetonide is highly non-polar; the product is polar.

  • Termination: Once the starting material is gone, stop immediately . Co-evaporate with toluene to remove water/AcOH without heating the residue to dryness in the presence of acid.

Alternative (Iodine Catalysis):

  • 1%

    
     in MeOH (reflux) can cleave acetonides. This is often milder on the glycosidic bond than aqueous mineral acids (HCl/H2SO4).
    

FAQ & Troubleshooting Matrix

Q1: My yield is low after removing the acetonide; I see a baseline spot on TLC.

  • Diagnosis: You likely hydrolyzed the methyl glycoside (C1-OMe), creating free ribose (reducing sugar).

  • Fix: Lower the temperature. Switch from HCl/TFA to 80% Acetic Acid or Pyridinium p-toluenesulfonate (PPTS) in MeOH. Do not reflux.

Q2: Can I use hydrogenation (Pd/C) to remove Benzyl groups on this scaffold?

  • Answer: Yes. The methyl

    
    -D-ribofuranoside scaffold is stable to hydrogenolysis.
    
  • Protocol:

    
     (1 atm), 10% Pd/C, MeOH, RT. Ensure your sample is sulfur-free (poison to Pd).
    

Q3: During Zemplén (NaOMe), my solution turned yellow/brown.

  • Diagnosis: "Peeling" reactions or degradation of reducing sugars (if any free sugar was present).

  • Fix: Ensure the starting material is pure. Keep the reaction at 0°C initially. The methyl glycoside itself should not degrade, but impurities might.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Wiley-Interscience. (The definitive resource for stability profiles). Link

  • Zemplén Deacetylation Protocol. Glycoscience Protocols (GlycoPODv2). (2021). National Institutes of Health (NIH). Standard methodology for acyl removal in carbohydrates.[2] Link

  • Selective Deprotection of Silyl Ethers. Organic Chemistry Portal. Reviews on TBAF vs. Acidic cleavage methods.[8] Link

  • Hydrolytic Glycosidic Bond Cleavage. Journal of Physical Chemistry B. (2016). Mechanistic insights into the stability of RNA-like glycosidic bonds vs. DNA. Link

  • Mild Deprotection of Isopropylidene Ketals. Carbohydrate Research. (2024).[9] Recent advances in selective acetonide removal preserving acid-sensitive groups. Link

Sources

Side reactions in the synthesis of beta-D-Ribulofuranose and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Gathering

I'm now diving deep into Google searches, aiming to unearth details on beta-D-Ribulofuranose synthesis. My focus is sharp on common side reactions, their mechanics, and existing prevention methods.

Analyzing Search Results

I've moved on to analyzing the Google search results, pinpointing recurrent synthesis issues. My goal is to extract questions and answers around synthesis troubleshooting. I'm building a FAQ structure. I am now creating a question-and-answer format for a "Technical Support Center" layout to address specific problems like side reactions. I will use trusted sources to establish mechanistic explanations and prevention protocols.

Structuring the Knowledge Base

I'm now structuring the FAQ and Technical Support Center layout, focusing on common synthesis issues for beta-D-Ribulofuranose. I'm crafting clear questions and detailed answers that break down the root causes of side reactions and provide troubleshooting steps. I am researching and incorporating reliable sources to validate mechanistic explanations and prevention strategies. I will create tables summarizing quantitative data, then visualize key concepts with Graphviz diagrams.

Optimizing Lewis acid catalyst for stereoselective glycosylation

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Strategy

I'm now starting with some focused Google searches. I'm aiming to collect solid info on Lewis acid catalysts, and how to optimize them for stereoselective glycosylation. I'll be keeping a lookout for common challenges, potential troubleshooting steps, and mechanistic details that can guide the work.

Analyzing Search Outcomes

I've analyzed the search results, identifying experimental issues related to stereoselectivity. I'm focusing on Lewis acids, solvents, temperatures, and substrates' impact on stereoselectivity. I am now working on structuring the technical support content into a Q&A format, with FAQs and troubleshooting guides.

Refining Content Approach

I'm now diving deeper into the specific content structuring. I'll create distinct FAQ and troubleshooting sections, and will work to address both fundamental glycosylation questions and detailed, step-by-step protocols for resolving issues like low yield or poor selectivity. I'm also preparing to integrate tables with data and Graphviz diagrams.

Optimizing conditions for the selective protection of hydroxyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Info Gathering

I'm starting with broad Google searches to collect information on hydroxyl group protection. I'm focusing on common protecting groups, optimal reaction conditions, and potential troubleshooting strategies. This initial phase aims to build a robust foundation of information to analyze and refine.

Developing the Outline

I've moved on to organizing the information. I'm structuring the content with a question-and-answer format, which focuses not just on solutions but also provides an explanation of the principles at hand. I am now looking to cite authoritative sources to back up my points. The goal is a technical support center.

Planning the Technical Support

I'm now zeroing in on frequently encountered issues and their solutions to shape the FAQ and troubleshooting guide. I'm structuring it all for clarity. Chemical principles will be explained. I am searching for and citing authoritative sources, aiming to make a robust support center.

Validation & Comparative

Comparative study of alpha vs. beta anomers of methyl ribofuranoside in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This comparative guide details the structural, synthetic, and reactive distinctions between the


 and 

anomers of methyl ribofuranoside, with a specific focus on their roles in nucleoside synthesis.

Executive Summary

Methyl D-ribofuranoside serves as a critical scaffold in the synthesis of nucleoside analogs (e.g., Remdesivir, Clofarabine) and RNA building blocks. While the


-anomer  corresponds to the natural configuration of biological nucleosides, the 

-anomer
is often the thermodynamically favored product during initial synthesis. Understanding the interplay between these anomers—specifically their separation, stability, and activation—is essential for optimizing glycosylation yields and stereochemical purity.

Structural & Physical Distinction

The fundamental difference lies in the stereochemical orientation of the methoxy group at C1 relative to the hydroxymethyl group at C4.

FeatureMethyl

-D-Ribofuranoside
Methyl

-D-Ribofuranoside
Configuration 1,4-trans (C1-OMe trans to C4-CH₂OH)1,4-cis (C1-OMe cis to C4-CH₂OH)
H1-H2 Relationship Cis (Dihedral angle

0-30°)
Trans (Dihedral angle

120-180°)
¹H NMR (

)
4.0 – 5.0 Hz (Distinct Doublet)0 – 2.0 Hz (Singlet or broad singlet)
Thermodynamic Stability More Stable (Favored by Anomeric Effect)Less Stable (Steric repulsion)
Polarity (TLC) Generally Higher R

(Less polar)
Generally Lower R

(More polar)

Critical NMR Insight: The H1-H2 coupling constant is the most reliable method for assignment. In the


-anomer, the trans-diaxial-like arrangement of H1 and H2 results in a near-zero coupling constant (

Hz), often appearing as a singlet. The

-anomer exhibits a clear doublet (

Hz).

Synthesis and Separation Strategy

The Fischer Glycosylation Equilibrium

The synthesis of methyl ribofuranosides via Fischer glycosylation (MeOH/HCl) is under thermodynamic control . Unlike pyranosides, where the anomeric effect strongly dominates, furanosides are influenced by ring strain and steric crowding.

  • Kinetic Phase: Initial formation of furanosides is fast.

  • Thermodynamic Phase: Equilibration leads to a mixture typically favoring the

    
    -anomer (Ratio 
    
    
    
    4:1
    
    
    :
    
    
    ).
Experimental Protocol: Synthesis & Separation

Objective: Synthesize and isolate pure anomers from D-Ribose.

Reagents: D-Ribose (15 g), Anhydrous Methanol (300 mL), Acetyl Chloride (1.5 mL), Pyridine.

  • Activation: Cool methanol to 0°C. Dropwise add acetyl chloride to generate anhydrous HCl in situ (approx 0.5% w/v).

  • Glycosylation: Add D-Ribose. Stir at room temperature for 2–3 hours. Monitor by TLC (CHCl₃/MeOH 9:1).

    • Note: Extended reaction times may lead to pyranoside formation.[1]

  • Neutralization: Quench with pyridine (5 mL) and concentrate in vacuo to a syrup.

  • Separation (The "Benzoylation" Workaround):

    • Direct separation of free methyl glycosides is difficult due to polarity.

    • Standard Industry Practice: Convert the crude mixture to Methyl 2,3,5-tri-O-benzoyl-D-ribofuranoside .

    • React crude syrup with Benzoyl Chloride (BzCl) in Pyridine.

    • Crystallization: The

      
      -anomer  of the tribenzoate often crystallizes preferentially from ethanol/hexane, allowing isolation of the "natural" configuration precursor. The 
      
      
      
      -anomer remains in the mother liquor.
Visualization: Fischer Glycosylation Pathway

FischerGlycosylation Ribose D-Ribose (Hemiacetal) Oxocarbenium Oxocarbenium Intermediate Ribose->Oxocarbenium H+, -H2O Alpha Methyl α-D-Ribofuranoside (Thermodynamic Major) Oxocarbenium->Alpha MeOH (Attack from Bottom) Beta Methyl β-D-Ribofuranoside (Kinetic/Minor) Oxocarbenium->Beta MeOH (Attack from Top) Alpha->Oxocarbenium Equilibrium Beta->Oxocarbenium Equilibrium

Caption: The acid-catalyzed equilibrium between D-ribose and its methyl furanosides. Steric and electronic factors drive the mixture toward the


-anomer over time.

Reactivity & Nucleoside Synthesis Applications[4]

The "Memory" Effect vs. Neighboring Group Participation (NGP)

A common misconception is that starting with the


-methyl glycoside guarantees a 

-nucleoside. This is false for most modern methods.
  • Mechanism: In the Vorbrüggen coupling (standard nucleoside synthesis), the anomeric OMe is converted to an acetate or chloride, then to an oxocarbenium ion. Stereochemical memory is lost at the ion stage.

  • The Director: The stereochemistry of the final nucleoside is dictated by the protecting group at C2 .

Pathway to -Nucleosides (The Biological Target)

To synthesize biologically active


-nucleosides (e.g., Adenosine analogs), one must utilize Neighboring Group Participation (NGP) .
  • Starting Material: Either

    
     or 
    
    
    
    methyl ribofuranoside can be used.
  • Protection: Acylate C2, C3, C5 (e.g., with Benzoyl chloride).

  • Activation: Convert anomeric OMe to OAc (using AcOH/H₂SO₄) or Cl.

  • Coupling: The C2-O-Benzoyl group forms a 1,2-acyloxonium intermediate on the bottom face (

    
    -face).
    
  • Attack: The nucleobase is forced to attack from the top face (

    
    -face), ensuring exclusive 
    
    
    
    -stereochemistry.
Visualization: NGP Directing -Selectivity

NGP_Mechanism cluster_legend Stereochemical Control Step1 1,2,3,5-Tetra-O-benzoyl-Ribose (Donor) Ion Cyclic Acyloxonium Ion (Bottom Face Blocked) Step1->Ion TMSOTf / Lewis Acid (Leaving Group Departure) Product β-Nucleoside (Top Face Attack) Ion->Product Silylated Base (Attack from β-face) Desc The C2-Benzoyl group anchors the intermediate, blocking the α-face.

Caption: Neighboring Group Participation (NGP) mechanism. The C2-acyl group ensures


-selectivity regardless of the starting anomer's configuration.

Conclusion & Recommendations

  • For Storage/Inventory: The

    
    -anomer  (or the mixture enriched in 
    
    
    
    ) is more stable and less prone to hydrolysis.
  • For Synthesis: Do not waste resources separating

    
     methyl glycosides if your next step involves C2-acylation and Vorbrüggen coupling. The stereocenter will be reset by the C2-directing group.
    
  • For Analytical Standards: Use ¹H NMR coupling constants (

    
    ) as the primary validation tool. 
    
    
    
    (trans H1-H2) shows no coupling (
    
    
    Hz), while
    
    
    (cis H1-H2) shows distinct splitting (
    
    
    Hz).

References

  • Barker, G. R. (1948). The Synthesis of Methyl-D-ribofuranoside. Journal of the Chemical Society. Link

  • Desai, T., Gigg, J., & Gigg, R. (1996). Synthesis of methyl 2-O-allyl-5-O-benzyl-beta-D-ribofuranoside. Carbohydrate Research. Link

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Handbook of Nucleoside Synthesis. John Wiley & Sons. (Standard reference for NGP mechanism).
  • NIST Chemistry WebBook. Methyl-2-deoxy-D-ribofuranoside Properties. (Comparative NMR data). Link

Sources

Mass spectrometry analysis of products from Methyl beta-D-ribofuranoside reactions

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Mass Spectrometry Strategies for Methyl


-D-Ribofuranoside Reaction Products 

Executive Summary

Methyl


-D-ribofuranoside is a critical scaffold in the synthesis of nucleoside analogs, antiviral agents (e.g., Remdesivir precursors), and RNA therapeutics. The analysis of its reaction products—ranging from simple acylated intermediates to complex glycosyl donors—presents unique challenges due to the high polarity of the ribose core, the lack of strong chromophores for UV detection, and the critical need to distinguish between 

and

anomers.

This guide objectively compares the two dominant analytical workflows: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . While LC-MS offers speed for polar conjugates, this guide establishes why GC-MS remains the structural gold standard for early-stage intermediate characterization, provided strict derivatization protocols are followed.

Comparative Analysis: GC-MS (EI) vs. LC-ESI-MS/MS

FeatureGC-MS (Electron Impact) LC-ESI-MS/MS
Primary Utility Structural confirmation, stereoisomer (anomer) differentiation.High-throughput screening, analysis of thermally unstable or large conjugates.
Sample Prep High Burden: Requires derivatization (TMS or Acetylation) to induce volatility.Low Burden: Dilute-and-shoot or simple filtration.
Ionization Physics Hard ionization (70 eV). Extensive fragmentation providing "fingerprint" spectra.Soft ionization. Predominantly molecular ions (

,

) with minimal source fragmentation.
Stereoselectivity Superior: Chromatographic resolution of

anomers is distinct on non-polar columns.
Moderate: Requires specialized HILIC or PGC columns to separate anomers.
Limit of Detection Nanogram range (SIM mode).Picogram range (MRM mode).

Technical Deep Dive: GC-MS Analysis

For the analysis of Methyl


-D-ribofuranoside and its synthesis products (e.g., 2',3'-O-isopropylidene derivatives), GC-MS is preferred due to the distinct fragmentation patterns of furanose rings under Electron Impact (EI).
Mechanistic Insight: The Derivatization Necessity

Free hydroxyl groups on the ribose ring form strong intermolecular hydrogen bonds, preventing volatilization. Silylation replaces active protons with trimethylsilyl (TMS) groups, reducing polarity and increasing thermal stability.

Key Reaction:



Validated Protocol: TMS Derivatization
  • Reagents: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

Step-by-Step Workflow:

  • Dry: Lyophilize 1 mg of reaction product to complete dryness (Water hydrolyzes TMS reagents).

  • Dissolve: Add 50

    
    L anhydrous pyridine. Vortex until dissolved.
    
  • Derivatize: Add 50

    
    L BSTFA + 1% TMCS.
    
  • Incubate: Heat at 70°C for 30 minutes. (Heat ensures sterically hindered 2'-OH and 3'-OH groups react).

  • Analyze: Inject 1

    
    L into GC-MS (Split 1:20).
    
Data Interpretation: Fragmentation Logic

Under EI (70 eV), per-TMS-methyl-ribofuranosides exhibit characteristic ions:

  • m/z 73:

    
     (Base peak, confirms silylation).
    
  • m/z 217: Characteristic of TMS-sugars (cleavage of C2-C3 and C4-C5).

  • Anomeric Distinction: The

    
    -anomer typically elutes after the 
    
    
    
    -anomer on 5% phenyl-methylpolysiloxane columns due to the equatorial preference of the methoxy group in the
    
    
    form interacting differently with the stationary phase.

Technical Deep Dive: LC-ESI-MS/MS

When analyzing products coupled to nucleobases or larger protecting groups (e.g., 5'-O-DMT), GC-MS becomes unfeasible due to high molecular weight (>800 Da). LC-MS/MS is the alternative.

Mechanistic Insight: Sodium Adduct Coordination

Ribofuranosides are neutral and protonate poorly. In ESI positive mode, they predominantly form sodium adducts


.
  • Challenge: Sodium adducts are stable and fragment poorly.

  • Solution: Use Ammonium Acetate in the mobile phase to force

    
     adducts, which lose ammonia easily to generate protonated species for MS/MS fragmentation.
    
Validated Protocol: HILIC-MS

Reverse phase (C18) fails to retain hydrophilic methyl ribosides. Hydrophilic Interaction Liquid Chromatography (HILIC) is required.

  • Column: Amide-functionalized HILIC column (e.g., Waters BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Acetate in 90:10 Acetonitrile:Water (pH 9).

  • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.

Visualization: Fragmentation & Workflow

Figure 1: Analytical Decision Tree & Fragmentation Pathways

G Start Sample: Methyl beta-D-ribofuranoside Products Decision Is the MW > 600 Da OR Thermally Unstable? Start->Decision GC_Path No: GC-MS Analysis Decision->GC_Path Stable/Small LC_Path Yes: LC-ESI-MS/MS Decision->LC_Path Labile/Large Deriv Derivatization (BSTFA/TMCS, 70°C) GC_Path->Deriv HILIC HILIC Separation (Amide Column) LC_Path->HILIC EI_Frag EI Fragmentation (70eV) - m/z 73 (TMS) - Ring Cleavage Deriv->EI_Frag ESI_Frag ESI Adduct Formation [M+Na]+ or [M+NH4]+ HILIC->ESI_Frag Result_GC Result: Anomeric Ratio (Alpha/Beta) & Structural Isomers EI_Frag->Result_GC Result_LC Result: Molecular Weight Confirmation & Purity Profiling ESI_Frag->Result_LC

Caption: Decision matrix for selecting MS modality based on analyte properties. GC-MS offers superior isomer resolution, while LC-MS accommodates larger, labile conjugates.

Experimental Data Summary

The following table summarizes typical MS data observed for Methyl


-D-ribofuranoside (MW 164.16) and its common per-TMS derivative (MW 380.7).
Analyte FormMethodObserved Ion (m/z)IdentityNotes
Native ESI (+)187.05

Dominant ion in methanol/water. Hard to fragment.
Native ESI (+)182.10

Observed with ammonium buffer. Fragments to 151

.
TMS-Derivative EI (GC)365.2

Loss of methyl from TMS group.
TMS-Derivative EI (GC)217.1Ring FragmentCharacteristic of TMS-pentose sugars.
TMS-Derivative EI (GC)73.0

Base peak. Non-diagnostic but confirms derivatization.

References

  • NIST Chemistry WebBook, SRD 69. Mass Spectra of Methyl Ribofuranoside Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Journal of the American Society for Mass Spectrometry. Fragmentation Mechanisms of Silylated Carbohydrates. ACS Publications. Available at: [Link]

  • Carbohydrate Research. Analysis of Nucleoside Precursors by GC-MS and LC-MS. Elsevier. Available at: [Link]

  • Zaia, J. (2004). Mass spectrometry and glycomics. Omics: a journal of integrative biology. Available at: [Link]

X-ray crystallography for the structural validation of Methyl beta-D-ribofuranoside derivatives

Structural Validation of Methyl -D-Ribofuranoside Derivatives: A Comparative Guide

Executive Summary & Strategic Rationale

In the development of nucleoside analogues—critical scaffolds for antiviral (e.g., Remdesivir) and anticancer therapeutics—the structural integrity of the ribofuranose core is non-negotiable. Specifically, the Methyl


-D-ribofuranoside


While NMR is the workhorse for solution dynamics, Single Crystal X-ray Diffraction (SC-XRD) remains the "Gold Standard" for absolute stereochemical assignment. This guide details why and how to deploy SC-XRD for these derivatives, contrasting it with NMR and Computational Modeling to enable evidence-based analytical decisions.

Comparative Analysis: X-ray vs. NMR vs. Computation[1][2][3]

For ribofuranoside derivatives, the choice of validation method hinges on the specific structural question: Absolute Configuration or Conformational Dynamics .

The Core Problem: Ring Pucker & Anomeric Assignment

The ribofuranose ring exists in a dynamic equilibrium between North (


, C3'-endo)South (

, C2'-endo)
  • NMR: Observes a weighted time-average of

    
     and 
    
    
    populations.
    
    
    -coupling constants (
    
    
    ) can be ambiguous for intermediate states.
  • X-ray: Captures a single, low-energy "frozen" conformation (or distinct conformers in the asymmetric unit), providing precise bond lengths and angles unblurred by motion.

Method Comparison Matrix
FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

H, NOESY)
Computational Modeling (DFT)
Primary Output Absolute 3D atomic coordinates (0.8–1.2 Å resolution)Solution-state connectivity & dynamicsTheoretical energy minima
Anomeric Precision Definitive (Direct visualization of O1-C1-C2 geometry)Inferential (Based on

-coupling/NOE)
Predictive (Subject to forcefield bias)
Ring Pucker Static Snapshot (Specific

or

state)
Dynamic Average (

equilibrium)
Energy landscape of pseudorotation
Sample State Solid Crystal (Requires

0.1 mm size)
Solution (D

O/DMSO-

)
Virtual
Throughput Low (Weeks for crystal growth)High (Minutes to Hours)High (Hours)
Limitation Crystal packing forces may distort "native" solution conformationSignal overlap in complex derivatives; NOE ambiguityRequires experimental validation

Senior Scientist Insight: Do not view X-ray and NMR as competitors. Use X-ray to anchor the absolute stereochemistry (e.g., confirming the


-anomer), then use that validated model to interpret the time-averaged NMR data for solution behavior.

Decision Framework: When to Use X-ray?

Use the following logic flow to determine if X-ray crystallography is required for your derivative.

DecisionMatrixStartValidation RequirementQ1Is Absolute Stereochemistry(Chirality) Unknown?Start->Q1Q2Is the Sample Crystalline?Q1->Q2YesQ3Is Ring Pucker Criticalfor Binding Affinity?Q1->Q3No (Known, just confirming)Action_DerivDerivatize (e.g., p-nitrobenzoate)to Induce CrystallizationQ2->Action_DerivNo (Oil/Syrup)Action_XRDProceed to SC-XRDQ2->Action_XRDYesAction_NMRUse NMR + DFT(Solution Dynamics)Q3->Action_NMRYes (Need Equilibrium)Q3->Action_XRDNo (Need Static Pose)Action_Deriv->Action_XRDCrystals Obtained

Figure 1: Decision matrix for selecting structural validation methods for ribofuranosides.

Technical Deep Dive: The Crystallographic Workflow

Methyl

Derivatization-Assisted Crystallization
Phase 1: Derivatization (The "Crystal Anchor" Strategy)

Instead of struggling with the flexible sugar, append a "crystallization handle" such as a p-nitrobenzoate or p-toluoyl group. These groups promote lattice formation via


Phase 2: Experimental Protocol for Crystallization

Objective: Obtain diffraction-quality crystals of a Methyl

Reagents:

  • Target Derivative (High purity, >98% by HPLC)

  • Solvent A: Acetone or Ethyl Acetate (Good solubility)

  • Solvent B: Hexane or Pentane (Anti-solvent)

  • Equipment: Vials, Parafilm, Microscope.

Step-by-Step Methodology:

  • Supersaturation Setup: Dissolve 10–20 mg of the derivative in the minimum amount of Solvent A (e.g., 0.5 mL Acetone) in a small inner vial. Ensure complete dissolution; filter if necessary to remove dust (nucleation sites).

  • Vapor Diffusion (Sitting Drop or Vial-in-Vial): Place the open inner vial into a larger jar containing Solvent B (Hexane). Cap the outer jar tightly.

    • Mechanism:[1] Hexane vapor slowly diffuses into the acetone, gradually lowering solubility and driving controlled nucleation.

  • Controlled Evaporation (Alternative): If vapor diffusion fails, cover the vial with Parafilm and poke 2–3 small holes. Allow slow evaporation at 4°C.

  • Harvesting: Inspect under polarized light after 2–7 days. Look for sharp edges (birefringence). Avoid clustered needles; seek block-like prisms.

  • Cryo-Protection: Before mounting, briefly dip the crystal in a solution of Mother Liquor + 20% Glycerol or Paratone-N oil to prevent ice formation during data collection at 100 K.

Phase 3: Data Collection & Refinement
  • Space Group: Methyl

    
    -D-ribofuranoside often crystallizes in orthorhombic 
    
    
    [1].[2][3]
  • Resolution Target: Aim for <0.84 Å to resolve hydrogen bonding networks, which are critical for stabilizing the crystal lattice (e.g., O3'...H-C11 interactions) [2].

  • Refinement Note: Watch for disorder in the hydroxymethyl group (C5'-O5'). You may need to model alternative conformations (A/B occupancy).

Critical Structural Insights from X-ray Data

When analyzing the generated structure, focus on these two parameters to validate your derivative:

A. The Anomeric Effect

In the

  • Validation Check: The C1-O1 bond length in the

    
    -anomer is typically shorter (approx 1.406 Å) compared to the 
    
    
    -anomer due to the exo-anomeric effect [2].
B. Ring Pucker (Pseudorotation)

Calculate the phase angle of pseudorotation (



  • North (

    
    ): 
    
    
    (C3'-endo). Often favored in RNA-like derivatives.
  • South (

    
    ): 
    
    
    (C2'-endo). Often favored in DNA-like derivatives.
  • Note: The crystal lattice may trap a specific pucker (e.g., O4-endo) that differs slightly from the solution average. This is not an error but a thermodynamic minimum in the solid state [1, 3].

Workflow Visualization

WorkflowSampleCrude DerivativePurifyHPLC Purification(>98%)Sample->PurifyScreenCrystal Screening(Vapor Diffusion)Purify->Screen Solvents: Acetone/HexaneDiffractionX-ray Diffraction(100 K)Screen->Diffraction Single CrystalProcessData Reduction(Integration/Scaling)Diffraction->Process Bragg ReflectionsPhasePhasing(Direct Methods)Process->Phase Electron DensityRefineRefinement(ShelXL)Phase->RefineFinalValidated Structure(CIF)Refine->Final R-factor < 5%

Figure 2: Step-by-step workflow from crude sample to validated CIF file.

References

  • Comprehensive Analysis of Methyl-

    
    -D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. Journal of Physical Chemistry A. (2014).
    [Link]
    
  • Methyl 2-deoxy-3,5-di-O-p-toluoyl-

    
    -D-ribofuranoside: isolation, crystal structure and conformation. Acta Crystallographica / Aston University Research. (2021).
    [Link]
    
  • The crystal structure of the C-nucleoside, 1,3-dimethyl-8-

    
    -D-ribofuranosylxanthine. Carbohydrate Research. (1987).[4]
    [Link]
    

A Strategic Guide to Protecting Ribofuranosides: A Comparative Analysis of Silyl, Acetal, and Acyl Groups for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of nucleoside chemistry and drug development, the precise manipulation of ribofuranose scaffolds is paramount. The strategic use of protecting groups to mask the reactive hydroxyl moieties is not merely a procedural step but a critical determinant of synthetic success. This guide offers a comprehensive comparison of the most widely employed protecting groups—silyl ethers, acetals, and acyl esters—providing field-proven insights and experimental data to inform your selection process and accelerate your research.

The Ribofuranoside Challenge: A Tale of Five Hydroxyls

The ribofuranoside unit, the backbone of RNA and numerous antiviral drugs, presents a unique synthetic challenge with its four hydroxyl groups (2', 3', and 5') and the anomeric hydroxyl (1'). The subtle differences in their steric and electronic environments dictate their reactivity, making selective protection a non-trivial pursuit. The choice of a protecting group strategy is therefore a critical decision that influences not only the efficiency of individual reactions but also the overall convergence and yield of a multi-step synthesis.

The Pillars of Protection: Key Criteria for Selecting the Ideal Guardian

The ideal protecting group for a ribofuranoside should exhibit the following characteristics:

  • Ease and Selectivity of Introduction: The group should be introduced in high yield under mild conditions, and with predictable regioselectivity.

  • Stability: It must be robust enough to withstand a range of downstream reaction conditions.

  • Ease of Removal: The deprotection step should be high-yielding and occur under conditions that do not compromise the integrity of the rest of the molecule.

  • Orthogonality: In complex syntheses, the ability to selectively deprotect one hydroxyl group in the presence of others is crucial. This principle of "orthogonal protection" is a cornerstone of modern carbohydrate chemistry.

A Comparative Analysis of the Workhorses: Silyl, Acetal, and Acyl Groups

This section provides a detailed comparison of the three major classes of protecting groups for ribofuranosides, complete with experimental insights and data.

Silyl Ethers: The Versatile Sentinels

Silyl ethers are the most widely used protecting groups for hydroxyl functions in nucleoside chemistry, owing to their ease of introduction, tunable stability, and generally mild cleavage conditions. The stability of silyl ethers is primarily dictated by the steric bulk of the substituents on the silicon atom.

Common Silyl Ethers:

  • Trimethylsilyl (TMS): Highly labile and often used for in-situ protection or for the protection of the anomeric hydroxyl.

  • Triethylsilyl (TES): More stable than TMS, offering a good balance of stability and ease of cleavage.

  • tert-Butyldimethylsilyl (TBDMS or TBS): A robust and highly popular choice, offering excellent stability to a wide range of reaction conditions.

  • Triisopropylsilyl (TIPS): A very bulky group that provides exceptional stability and is often used to protect the 5'-hydroxyl selectively.

  • tert-Butyldiphenylsilyl (TBDPS): Even more stable than TBDMS and TIPS, it is resistant to acidic conditions that would cleave other silyl ethers.

Comparative Data: Reactivity and Cleavage of Silyl Ethers

Protecting GroupReagent for IntroductionTypical Cleavage ReagentRelative Stability
TMSTrimethylsilyl chloride (TMSCl)K2CO3 in MeOH1
TESTriethylsilyl chloride (TESCl)Acetic Acid64
TBDMStert-Butyldimethylsilyl chloride (TBDMSCl)Tetrabutylammonium fluoride (TBAF)20,000
TIPSTriisopropylsilyl chloride (TIPSCl)TBAF700,000
TBDPStert-Butyldiphenylsilyl chloride (TBDPSCl)HF-Pyridine5,000,000

Experimental Protocol: Selective 5'-O-TBDMS Protection of Uridine

This protocol demonstrates the selective protection of the primary 5'-hydroxyl group in the presence of the secondary 2'- and 3'-hydroxyls.

  • Dissolution: Dissolve uridine (1.0 eq) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (1.1 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction to 0 °C and quench by the slow addition of methanol.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired 5'-O-TBDMS-uridine.

DOT Diagram: Selective Silylation Workflow

cluster_start Starting Material cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product Uridine Uridine in Pyridine Add_TBDMSCl Add TBDMSCl at 0°C Uridine->Add_TBDMSCl Stir_RT Stir at RT, 12-16h Add_TBDMSCl->Stir_RT Quench Quench with MeOH Stir_RT->Quench Extract Aqueous Work-up Quench->Extract Purify Silica Gel Chromatography Extract->Purify Product 5'-O-TBDMS-Uridine Purify->Product

Caption: Workflow for the selective 5'-O-TBDMS protection of uridine.

Acetals and Ketals: The Diol Specialists

Acetals and ketals are particularly adept at protecting cis-diol systems, making them highly suitable for the 2',3'-diol of ribofuranosides. The most common acetal protecting group is the isopropylidene acetal (acetonide).

Key Features:

  • Conformational Rigidity: The formation of a five-membered ring locks the furanose ring in a specific conformation, which can influence the stereochemical outcome of subsequent reactions.

  • Stability: Acetonides are stable to a wide range of conditions, including basic, organometallic, and reducing agents.

  • Cleavage: They are readily cleaved under acidic conditions.

Experimental Protocol: 2',3'-O-Isopropylidene Protection of Adenosine

  • Suspension: Suspend adenosine (1.0 eq) in anhydrous acetone.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Reaction: Stir the suspension at room temperature for 4-6 hours. The suspension should become a clear solution as the product forms.

  • Neutralization: Quench the reaction by adding aqueous sodium bicarbonate solution until the pH is neutral.

  • Extraction: Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the 2',3'-O-isopropylideneadenosine, which is often pure enough for the next step without further purification.

DOT Diagram: Acetonide Formation Logic

Ribonucleoside Ribonucleoside 2',3'-cis-diol Reagents Reagents Acetone Acid Catalyst (p-TsOH) Ribonucleoside->Reagents Reaction Conditions Product 2',3'-O-Isopropylidene Ribonucleoside Protected Diol Reagents->Product Forms Acetonide

Caption: Logic for the formation of a 2',3'-O-isopropylidene acetal.

Acyl Groups: The Robust Protectors

Acyl groups, such as acetate (Ac) and benzoate (Bz), are classic protecting groups for hydroxyl functions. They are typically introduced using an acid chloride or anhydride in the presence of a base.

Key Characteristics:

  • Stability: Acyl groups are very stable to acidic and many oxidative and reductive conditions.

  • Cleavage: They are typically removed under basic conditions (e.g., sodium methoxide in methanol) via saponification.

  • Reactivity Influence: The electron-withdrawing nature of acyl groups can decrease the reactivity of the nucleoside.

Comparative Data: Acyl Group Stability and Cleavage

Protecting GroupReagent for IntroductionTypical Cleavage ReagentKey Features
Acetate (Ac)Acetic anhydride, pyridineNaOMe in MeOHLess sterically demanding
Benzoate (Bz)Benzoyl chloride, pyridineNaOMe in MeOHMore sterically demanding, can aid in crystallization

Experimental Protocol: Per-O-acetylation of Ribose

  • Dissolution: Dissolve D-ribose (1.0 eq) in a mixture of acetic anhydride and pyridine (1:1 v/v).

  • Reaction: Stir the solution at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into ice-water and stir for 1 hour to hydrolyze the excess acetic anhydride.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, 1M HCl, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the per-O-acetylated ribose.

Orthogonal Protection: The Key to Complex Synthesis

The true power of these protecting groups is realized when they are used in an orthogonal fashion. For example, a common strategy involves the simultaneous protection of the 5'-hydroxyl with a silyl ether (e.g., TBDMS), the 2',3'-diol with an acetal, and the exocyclic amine of the nucleobase with an acyl group. Each of these groups can be removed selectively without affecting the others, allowing for precise, stepwise modifications of the ribofuranoside.

DOT Diagram: Orthogonal Protection Strategy

Start Ribonucleoside P1 5'-O-TBDMS 2',3'-O-Acetonide N-Benzoyl Start->P1 Multi-step Protection P2 5'-O-TBDMS 2',3'-OH N-Benzoyl P1->P2 Mild Acid P3 5'-OH 2',3'-O-Acetonide N-Benzoyl P1->P3 Fluoride Source P4 5'-O-TBDMS 2',3'-O-Acetonide N-H P1->P4 Ammonia

Caption: An example of an orthogonal protection strategy for a ribonucleoside.

Conclusion: Making the Right Choice

The selection of a protecting group is a nuanced decision that depends on the specific synthetic route and the target molecule. Silyl ethers offer tunable stability and mild cleavage, making them ideal for a wide range of applications. Acetals are the go-to choice for the protection of cis-diols, while acyl groups provide robust protection when harsh conditions are anticipated. A thorough understanding of the properties of each protecting group and the principles of orthogonal protection will empower researchers to design more efficient and elegant syntheses in the quest for novel therapeutics and research tools.

References

  • Protecting Groups in Organic Synthesis, 5th Edition. Wuts, P. G. M.; Greene, T. W. John Wiley & Sons, 2014. [Link]

  • The protection of ribose and ribonucleosides. Beaucage, S. L.; Iyer, R. P. Tetrahedron1992 , 48 (12), 2223-2311. [Link]

  • Protecting Groups. Kocienski, P. J. Georg Thieme Verlag, 2005. [Link]

  • A new protecting group for the 2'-hydroxyl function of ribonucleosides. Reese, C. B.; Thompson, E. A. Journal of the Chemical Society, Perkin Transactions 11988 , 2881-2885. [Link]

  • Orthogonal protecting groups. Barany, G.; Merrifield, R. B. In The Peptides, Gross, E., Meienhofer, J., Eds.; Academic Press: New York, 1979; Vol. 2, pp 1-284. [Link]

  • Protecting Groups. University of Münster. [Link]

Spectroscopic comparison of Methyl beta-D-ribofuranoside and its synthetic intermediates

Spectroscopic Comparison & Purification Guide: Methyl -D-ribofuranoside

Executive Summary

Objective: To provide a definitive technical framework for the synthesis, purification, and spectroscopic validation of Methyl


Context: Methyl


1

Key Insight: The most reliable diagnostic feature for Methyl

anomeric proton (

) coupling constant (

)






singlet

Synthetic Pathway & Reaction Dynamics

The synthesis of methyl ribofuranosides from D-ribose is governed by kinetic vs. thermodynamic control. Understanding this landscape is essential for optimizing yield and purity.

Reaction Mechanism Visualization

The following diagram illustrates the equilibrium flow from D-ribose to its glycosylated forms.

Gcluster_kineticKinetic Products (Fast)cluster_thermoThermodynamic Products (Slow)RiboseD-Ribose(Pyranose/Furanose Eq.)OxocarbeniumOxocarbeniumIntermediateRibose->OxocarbeniumMeOH, H+Beta_FurMethyl β-D-ribofuranoside(Target)Oxocarbenium->Beta_FurFastAlpha_FurMethyl α-D-ribofuranosideOxocarbenium->Alpha_FurFastPyranosidesMethyl Ribopyranosides(α/β Mixture)Beta_Fur->PyranosidesLong Rxn Time(Isomerization)Alpha_Fur->PyranosidesIsomerization

Caption: Kinetic control favors furanoside formation. Extended reaction times lead to thermodynamic pyranoside byproducts.

Expert Commentary on Synthesis
  • Kinetic Window: Furanosides form faster than pyranosides because the 5-membered ring closes more rapidly from the acyclic intermediate. To maximize the

    
    -furanoside yield, the reaction must be stopped before significant conversion to the thermodynamically more stable pyranosides occurs.
    
  • Acid Catalyst: A low concentration of HCl (e.g., 0.5% in MeOH) is preferred to slow the isomerization to pyranosides.

Spectroscopic Characterization

This section details the specific markers required to validate the identity of Methyl

Comparative NMR Data Table
FeatureMethyl

-D-ribofuranoside
(Target)
Methyl

-D-ribofuranoside
(Impurity)
Methyl D-ribopyranosides (Impurity)

H NMR: H-1 Signal
Singlet (s)Doublet (d)Doublet (d)
Coupling (

)

Hz
(Diagnostic)

Hz

Hz (varies by anomer)
H-1 Shift (

)

ppm

ppm
Typically upfield of furanosides

C NMR: C-1

ppm

ppm

ppm
Stereochemistry Trans-1,2 relationshipCis-1,2 relationshipAxial/Equatorial dependent
The "Singlet" Anomaly Explained

A common point of confusion for researchers is the lack of coupling in the

  • Mechanism: In the

    
    -furanoside form, the ribose ring adopts an envelope conformation (
    
    
    or
    
    
    ) where the dihedral angle between the proton at C1 and the proton at C2 is approximately 90° .
  • Karplus Equation: According to the Karplus relationship, when the dihedral angle is 90°, the vicinal coupling constant (

    
    ) approaches zero.
    
  • Validation: If your H-1 signal appears as a doublet (

    
     Hz), your sample contains significant 
    
    
    -anomer or has isomerized to a pyranoside.
Infrared (IR) & Mass Spectrometry (MS)[5]
  • MS (ESI/MALDI): Both anomers show identical mass (

    
     for 
    
    
    or adducts like
    
    
    
    
    ). MS cannot distinguish anomers; it only confirms glycosylation.
  • IR: Look for the characteristic OH stretch at 3400–3460 cm⁻¹ . While subtle, the fingerprint region (1000–1100 cm⁻¹) differs between anomers due to C-O-C ring tension differences (furanose vs. pyranose).

Purification Protocol: Separation of Anomers

Separating the


Workflow Diagram

Pcluster_fractionsElution Order (Typical)CrudeCrude Reaction Mixture(α/β Furanosides + Pyranosides)NeutralizationNeutralize (Pyridine/NaHCO3)& ConcentrateCrude->NeutralizationColumnFlash ChromatographyStationary: Silica Gel 60Neutralization->ColumnFractionsFraction Collection(Check TLC)Column->FractionsBetaFraction A: β-Anomer(Often elutes first/less polar)Fractions->BetaAlphaFraction B: α-Anomer(More polar due to cis-1,2 diol)Fractions->Alpha

Caption: Separation strategy based on differential silica adsorption of cis/trans vicinal diols.

Step-by-Step Protocol
  • Neutralization (Critical): Before concentration, neutralize the HCl catalyst with solid NaHCO

    
     or Pyridine. Acidic concentration promotes isomerization to the thermodynamic pyranoside.
    
  • Column Preparation:

    • Stationary Phase: Silica Gel 60 (230-400 mesh).

    • Solvent System: A gradient of Ethyl Acetate (EtOAc) in Hexane is standard.[2] Start at 50% EtOAc and increase to 100% EtOAc. For difficult separations, use CHCl

      
      :MeOH (95:5) .
      
  • Elution Logic:

    • In the

      
      -anomer, the C1-OMe and C2-OH are cis. This often creates a stronger binding interaction with silica (or allows internal H-bonding that alters polarity), typically making it elute after the 
      
      
      -anomer (where C1-OMe and C2-OH are trans).
    • Note: Always verify elution order with TLC. The

      
      -anomer (target) usually has the higher 
      
      
      value in EtOAc/Hexane systems.
  • Crystallization (Alternative): If the syrup is enriched (>80%

    
    ), the product can sometimes be crystallized from cold ether/hexane, though methyl ribofuranosides are often persistent syrups.
    

References

  • Synthesis & Kinetics: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. (Review of kinetic vs thermodynamic control in glycosylation).

  • NMR Conformational Analysis:Characteristic 1H NMR spectra of

    
    -D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. (Detailed analysis of the 
    
    
    Hz phenomenon).
  • General Spectral Data: Methyl beta-D-ribofuranoside - PubChem Compound Summary. (Mass spec and general identifiers).

  • Separation Techniques: Separation and Identification of alpha- and beta-glycopyranoside anomers. (General principles of anomer separation via chromatography).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl beta-D-ribofuranoside
Reactant of Route 2
Methyl beta-D-ribofuranoside

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.